molecular formula C9H11NO4S B2982790 4-[(Methylsulfamoyl)methyl]benzoic acid CAS No. 1099184-20-9

4-[(Methylsulfamoyl)methyl]benzoic acid

Cat. No.: B2982790
CAS No.: 1099184-20-9
M. Wt: 229.25
InChI Key: PPVRXIKRIMCOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylsulfamoyl)methyl]benzoic acid is a benzoic acid derivative functionalized with a methylsulfamoyl group, making it a compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact compound is not available in the public domain, structural analogs, particularly N-substituted 4-sulfamoylbenzoic acid derivatives, have been identified as promising scaffolds in drug discovery. Notably, such compounds have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway responsible for producing inflammatory mediators like prostaglandins and leukotrienes . Inhibiting cPLA2α offers a potential therapeutic strategy for inflammatory diseases by simultaneously reducing the production of multiple eicosanoids . The core structure of this compound suggests its main research value lies in its potential as a molecular building block or intermediate. It can be used to create more complex molecules for screening against biologically relevant targets, or to study structure-activity relationships (SAR) in the design of enzyme inhibitors . Researchers may employ this chemical to explore interactions within enzyme active sites, leveraging the polarity and hydrogen-bonding capacity of the sulfonamide and carboxylic acid functional groups. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10-15(13,14)6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVRXIKRIMCOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sulfamoylbenzoic acid scaffold represents a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its derivatives have been successfully developed as potent and selective modulators for a wide array of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[2][3] This has led to their investigation in numerous disease areas such as inflammation, cancer, thrombosis, and metabolic disorders.[1][4][5] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. It synthesizes field-proven insights by dissecting the core pharmacophore, exploring target-specific SAR through case studies, and detailing the experimental protocols crucial for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

The Core Pharmacophore: A Structural Dissection

The sulfamoylbenzoic acid framework is characterized by a benzoic acid "headgroup" connected to a sulfonamide "linker." The key to its versatility lies in the N-substituent "tail," which serves as the primary point for chemical diversification to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

  • The Benzoic Acid Headgroup: The carboxylic acid moiety is a critical pharmacophoric feature. It typically acts as a key hydrogen bond donor and acceptor, enabling strong interactions with polar amino acid residues within the active site of a target enzyme or receptor.[6] Its acidic nature also influences the compound's overall solubility and distribution profile.

  • The Sulfonamide Linker: This group provides a robust and synthetically accessible linkage. Its geometry helps to orient the N-substituents in a defined vector away from the benzoic acid ring, allowing for systematic exploration of the target's binding pocket.

  • The N-Substituent "Tail": Modifications at the sulfonamide nitrogen are the most common strategy for optimizing the biological activity of these derivatives. The size, lipophilicity, and electronic properties of the R¹ and R² groups dictate the compound's interaction with the target protein, driving both potency and selectivity.

cluster_0 Sulfamoylbenzoic Acid Scaffold Core Core Structure Head Benzoic Acid Headgroup Core->Head H-Bonding Interaction Site Linker Sulfonamide Linker Core->Linker Structural Rigidity Tail N-Substituent Tail (R¹, R²) Core->Tail Potency & Selectivity Diversification Point Start Substituted Benzoic Acid Step1 Chlorosulfonylation (ClSO₃H) Start->Step1 Intermediate1 Sulfonyl Chloride Step1->Intermediate1 Step2 Amination (R¹R²NH) Intermediate1->Step2 Product1 Sulfamoylbenzoic Acid Derivative Step2->Product1 Step3 Amide Coupling (EDC, R³NH₂) Product1->Step3 Product2 Sulfamoylbenzamide Derivative Step3->Product2

Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.

Structure-Activity Relationship (SAR) Across Key Biological Targets

The therapeutic utility of this scaffold is best understood by examining its SAR against specific biological targets.

Inhibition of Human Ectonucleotidases (h-NTPDases)

h-NTPDases are enzymes that regulate purinergic signaling and are implicated in thrombosis, inflammation, and cancer. [1]Derivatives of sulfamoylbenzoic acid have been identified as potent and selective inhibitors of several h-NTPDase isoforms. [4] Key SAR Insights:

  • Isoform Selectivity: Small modifications can drastically alter isoform selectivity. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid is a highly potent and selective inhibitor of h-NTPDase8. [4]* Substitutions on the Benzoic Ring: Electron-withdrawing groups, such as chlorine, on the benzoic acid ring are common among active compounds.

  • N-Sulfonamide Substituents: Small, cyclic alkyl groups (e.g., cyclopropyl) or small aromatic groups on the sulfonamide nitrogen can confer high potency. [4]* Carboxamide Moiety: Conversion of the carboxylic acid to a carboxamide allows for further exploration. The nature of the amine used in the coupling step is critical for activity against isoforms like h-NTPDase1 and h-NTPDase3.

    Compound ID Core Structure Modifications Target IC₅₀ (µM)
    2d [4] 2-chloro, 5-(N-cyclopropylsulfamoyl) h-NTPDase8 0.28 ± 0.07
    3i [4] 4-chloro, 3-(morpholine-4-carbonyl)benzenesulfonamide with N-(4-bromophenyl) h-NTPDase1 2.88 ± 0.13

    | 3i [4]| 4-chloro, 3-(morpholine-4-carbonyl)benzenesulfonamide with N-(4-bromophenyl) | h-NTPDase3 | 0.72 ± 0.11 |

Agonism of the LPA₂ Receptor

The Lysophosphatidic Acid Receptor 2 (LPA₂) is a GPCR that mediates cell survival and barrier protection, making its agonists therapeutically interesting. [3]Sulfamoyl benzoic acid (SBA) analogues have been developed as the first specific and subnanomolar agonists for LPA₂. [3][7] Key SAR Insights:

  • Head Group: A chloro-substitution on the benzoic acid ring (e.g., at position 5) enhances potency. [3]* Linker Chain: The length of the alkyl chain linking the sulfonamide to the tail group is critical. A four-carbon butyl linker was found to be optimal for fitting into the ligand-binding pocket. [3]* Tail Group: A large, hydrophobic, and rigid tail group, such as 1,3-dioxo-1H-benzo[de]isoquinoline, is essential for high-affinity binding and potent agonism. [3]

    Compound ID Key Structural Features Target EC₅₀ (nM)
    11d [1][3] 5-chloro headgroup, 4-carbon linker, 1,3-dioxo-1H-benzo[de]isoquinoline tail LPA₂ 0.00506 ± 0.00373

    | Scaffold 4 [3]| Unsubstituted headgroup, 3-carbon linker, 1,3-dioxo-1H-benzo[de]isoquinoline tail | LPA₂ | ~2000 |

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is a central enzyme in the inflammatory cascade, responsible for releasing arachidonic acid. [1]N-substituted 4-sulfamoylbenzoic acids are effective inhibitors. [8] Key SAR Insights:

  • N,N-Disubstitution: Introducing a second substituent at the sulfonamide nitrogen can significantly increase inhibitory potency. [8]* Lipophilicity and Steric Bulk: Potency is strongly correlated with the introduction of large, lipophilic moieties that mimic known cPLA2α inhibitors. For example, incorporating a benzhydrylindole-like structure resulted in compounds with submicromolar IC₅₀ values. [8]* Polar Groups: Introduction of slightly more polar groups on the N-substituent, such as a hydroxyethylethoxy radical, can further improve the inhibitory effect, suggesting a balance between lipophilicity and potential hydrogen bonding is beneficial. [8]

Inhibition of α-Glucosidase and α-Amylase

In the context of metabolic diseases, these derivatives can inhibit key carbohydrate-hydrolyzing enzymes, which is an effective strategy for managing postprandial hyperglycemia in diabetes. [5] Key SAR Insights:

  • Ring Substitution: Dichloro-substitution (e.g., at positions 2 and 4) on the benzoic acid ring contributes to high potency. [5]* N-Aryl Substituents: An N-aryl group on the sulfonamide is favored. The electronic properties of this ring are important; for example, an electron-withdrawing nitro group at the ortho-position of the N-phenyl ring led to a compound five times more active than the standard drug acarbose against α-glucosidase. [5]

Key Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methods.

General Synthesis of a 2-Chloro-5-(N-aryl-sulfamoyl)benzoic Acid Derivative

This protocol is adapted from established methodologies. [4][5]

  • Chlorosulfonylation: To a stirred solution of 2-chlorobenzoic acid (1 eq) in a sealed vessel, add chlorosulfonic acid (3-4 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Cool the reaction mixture and pour it carefully onto crushed ice. The precipitated sulfonyl chloride is filtered, washed with cold water, and dried under vacuum.

  • Sulfonamide Formation: Dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid (1 eq) in a suitable solvent like tetrahydrofuran (THF). Add the desired aniline (e.g., 2-nitroaniline, 1.1 eq) and a base such as triethylamine (1.5 eq). Stir the mixture at room temperature for 12-18 hours. Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and 1N HCl. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

Biological Assay: LPA₂ Receptor Agonism via Calcium Mobilization

This protocol outlines a common cell-based method for assessing GPCR agonism. [1][3]

  • Cell Culture: Use a cell line engineered to stably express the human LPA₂ receptor (e.g., LPA₁/LPA₂ double knockout mouse embryonic fibroblasts). Culture cells to ~90% confluency in appropriate media.

  • Dye Loading: Aspirate the culture medium and wash cells with a buffered salt solution. Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2AM) in the buffer for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Measurement: Establish a stable baseline fluorescence reading for approximately 20 seconds. Add serial dilutions of the test sulfamoylbenzoic acid derivatives to the wells.

  • Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following compound addition. An increase in fluorescence corresponds to intracellular calcium mobilization, indicating receptor activation.

  • Analysis: The agonist activity is quantified by determining the EC₅₀ value from the dose-response curve of the peak fluorescence signal.

Start Culture LPA₂-expressing cells to confluency Step1 Wash cells with buffer Start->Step1 Step2 Incubate with Fura-2AM (Calcium Indicator Dye) Step1->Step2 Step3 Wash to remove excess dye Step2->Step3 Step4 Acquire baseline fluorescence in FLIPR Step3->Step4 Step5 Add test compounds (SBA derivatives) Step4->Step5 Step6 Record fluorescence change (Calcium mobilization) Step5->Step6 End Calculate EC₅₀ from Dose-Response Curve Step6->End

Caption: Workflow for an LPA₂ receptor agonist calcium mobilization assay.

Conclusion and Future Perspectives

The sulfamoylbenzoic acid scaffold is a remarkably fruitful starting point for the design of novel therapeutics. The structure-activity relationships explored in this guide demonstrate that targeted modifications to its three core components—the head, linker, and tail—can yield highly potent and selective modulators for a diverse range of protein targets. The synthetic tractability of the scaffold ensures that it will remain a cornerstone of medicinal chemistry campaigns.

Future efforts will likely benefit from the increased integration of computational chemistry. Molecular docking and pharmacophore modeling have already proven valuable in rationalizing the observed SAR and guiding the design of more potent compounds. [3][4][5]As our understanding of the structural biology of these targets improves, so too will our ability to design the next generation of sulfamoylbenzoic acid derivatives with enhanced therapeutic profiles.

References

  • BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
  • Lecka, J., et al. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.
  • BenchChem. (2025).
  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
  • (2024). Design, synthesis and biological evaluation of novel sulfamoyl benzamides as allosteric activators of human glucokinase.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • Sardar, P., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • BenchChem. (2025).

Sources

Applications of 4-[(Methylsulfamoyl)methyl]benzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of 4-[(Methylsulfamoyl)methyl]benzoic Acid in Drug Discovery

Executive Summary

4-[(Methylsulfamoyl)methyl]benzoic acid (CAS: 1099184-20-9) is a specialized bifunctional building block designed for the precise installation of the N-methylsulfamoylmethyl pharmacophore. This structural motif—a methylene-linked sulfonamide—is the critical efficacy-driving side chain found in the "Triptan" class of antimigraine drugs (e.g., Sumatriptan, Almotriptan).

In modern medicinal chemistry, this compound serves two primary strategic functions:

  • Bioisosteric Scaffold Hopping: It enables the transfer of the established 5-HT

    
     receptor-binding tail from an indole core (Triptans) to a phenyl core, facilitating the exploration of novel IP space and improved metabolic profiles.
    
  • Physicochemical Optimization: The sulfonamide moiety acts as a polar handle, significantly lowering logP and increasing aqueous solubility when coupled to lipophilic scaffolds via its carboxylic acid terminus.

This technical guide details the synthetic utility, pharmacophore integration, and experimental protocols for deploying this reagent in hit-to-lead optimization.

Chemical Profile & Pharmacophore Analysis

Structural Identity
  • IUPAC Name: 4-{[(Methylamino)sulfonyl]methyl}benzoic acid

  • CAS Number: 1099184-20-9[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[2][3]
  • Molecular Weight: 229.25 g/mol [3]

  • Key Functional Groups:

    • Carboxylic Acid (C-1): Reactive handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole).

    • Sulfonamide (C-4 Tail): Hydrogen bond donor (NH) and acceptor (SO

      
      ), critical for receptor pocket interactions.
      
Pharmacophore Mapping (The "Triptan Tail")

The N-methylsulfamoylmethyl group is a validated pharmacophore. In Sumatriptan, this tail forms essential hydrogen bonds with Thr202 and Ser212 residues in the 5-HT


 receptor binding pocket. By incorporating 4-[(Methylsulfamoyl)methyl]benzoic acid, researchers can graft this proven binding motif onto non-indole scaffolds (e.g., piperazines, biphenyls) to retain potency while altering the core's pharmacokinetic properties.

Table 1: Physicochemical Profile

PropertyValueImplication for Drug Design
cLogP ~0.8Low lipophilicity; ideal for lowering the logP of greasy scaffolds.
tPSA ~83 ŲHigh polar surface area; promotes solubility but may limit BBB penetration if not balanced.
H-Bond Donors 2 (COOH, NH)Critical for receptor anchoring.
H-Bond Acceptors 4 (COOH, SO

)
Enhances water solubility.
Rotatable Bonds 4Moderate flexibility allows induced fit binding.

Synthetic Protocols

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for isotopic labeling (e.g., deuterated methyl group) or analog generation.

Reaction Scheme (Conceptual):

  • Sulfonation: 4-(Chloromethyl)benzoic acid

    
     Sulfonic acid salt (Strecker Sulfite Alkylation).
    
  • Chlorination: Sulfonic acid

    
     Sulfonyl chloride.
    
  • Amination: Sulfonyl chloride + Methylamine

    
     Final Product.
    

SynthesisPathway SM 4-(Chloromethyl) benzoic acid Step1 Na2SO3, H2O (Reflux) SM->Step1 Int1 Sulfonic Acid Sodium Salt Step1->Int1 Step2 POCl3 or SOCl2 (Chlorination) Int1->Step2 Int2 Sulfonyl Chloride Step2->Int2 Step3 MeNH2 (excess) THF/H2O Int2->Step3 Product 4-[(Methylsulfamoyl) methyl]benzoic acid Step3->Product

Caption: Figure 1. Standard industrial route for the synthesis of the sulfonamide-linker building block via Strecker sulfite alkylation.

General Amide Coupling Protocol

Objective: Couple 4-[(Methylsulfamoyl)methyl]benzoic acid to a secondary amine scaffold (e.g., a piperidine derivative) to create a focused library.

Reagents:

  • Acid: 4-[(Methylsulfamoyl)methyl]benzoic acid (1.0 equiv)[2]

  • Amine: Scaffold amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative (1.0 mmol) in DMF (5 mL) under N

    
     atmosphere. Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes to generate the activated ester.
    
    • Why: Pre-activation ensures efficient coupling and minimizes racemization (if chiral centers are present).

  • Addition: Add the amine scaffold (1.1 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold + 211 Da).

  • Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Strategic Application: Scaffold Hopping

This building block is particularly powerful for scaffold hopping —replacing the indole core of Triptans with a phenyl ring to circumvent intellectual property (IP) constraints or improve metabolic stability.

Case Study Logic:

  • Original Drug: Sumatriptan (Indole core).

  • Target: 5-HT

    
     Agonist.
    
  • Modification: Replace Indole with Phenyl-Amide linker.

  • Result: A novel chemical entity that retains the critical sulfonamide-binding tail but presents a different core geometry.

ScaffoldHopping Sumatriptan Sumatriptan (Indole Core) Pharmacophore Key Pharmacophore: N-methylsulfamoylmethyl Sumatriptan->Pharmacophore Contains NovelDrug Novel Phenyl Analog (Bioisostere) Pharmacophore->NovelDrug Retained in NewReagent 4-[(Methylsulfamoyl) methyl]benzoic acid NewReagent->Pharmacophore Provides NewReagent->NovelDrug Amide Coupling to Amine Scaffold

Caption: Figure 2. Scaffold hopping strategy using the benzoic acid building block to transfer the Triptan pharmacophore to a novel phenyl core.

References

  • PubChem Compound Summary. (2025). 4-[(Methylsulfamoyl)methyl]benzoic acid (CID 44206588). National Center for Biotechnology Information. [Link]

  • Oxford, A. W., et al. (1992). The synthesis and pharmacological profile of a series of 5-HT1 agonists. Journal of Medicinal Chemistry. [Validates the N-methylsulfamoylmethyl pharmacophore in Triptans].
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]

  • Xu, Y., et al. (2009).[5] Pharmacokinetics, disposition and lipid-modulating activity of benzoic acid derivatives.[5] Xenobiotica.[5] [Link]

Sources

Engineering Next-Generation P2Y14 Receptor Antagonists: The Benzoic Acid Scaffold Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The P2Y14 receptor (P2Y14R) has emerged as a critical node in purinergic signaling, directly linking extracellular nucleotide-sugar sensing to severe inflammatory cascades. While early drug discovery efforts yielded highly potent antagonists like PPTN, their clinical translation has been severely bottlenecked by suboptimal pharmacokinetic properties, primarily driven by highly lipophilic and rigid naphthoic acid cores[1]. This technical guide explores the rational transition toward novel benzoic acid scaffolds. By dissecting the causality between structural modifications and functional readouts, we provide a comprehensive framework for researchers developing high-affinity, bioavailable P2Y14R antagonists for indications such as acute gouty arthritis and acute lung injury.

Mechanistic Grounding: The P2Y14 Receptor in Inflammatory Pathologies

The P2Y14R is a G protein-coupled receptor (GPCR) predominantly coupled to the inhibitory G-protein (


). It is uniquely activated by endogenous UDP-sugars, such as UDP-glucose, which are released into the extracellular space during cellular stress or tissue damage[2].

The causality of P2Y14R-mediated inflammation is rooted in its secondary messenger dynamics. Upon agonist binding, the


 subunit actively inhibits adenylyl cyclase (AC), leading to a sharp decrease in intracellular cyclic AMP (cAMP)[1]. This depletion of cAMP removes a critical inhibitory brake on the NLRP3 inflammasome. Consequently, NLRP3 activation triggers caspase-1 cleavage, the maturation of pro-inflammatory cytokines (IL-1β, IL-6), and ultimately drives macrophage pyroptosis and neutrophil chemotaxis[3].

Understanding this pathway is essential because it dictates our experimental readouts: a true P2Y14R antagonist must not only displace UDP-glucose but functionally restore cAMP levels to halt the inflammasome cascade.

signaling UDP UDP-Glucose / UDP P2Y14 P2Y14 Receptor (GPCR) UDP->P2Y14 Agonist Binding Gi Gi Protein Activation P2Y14->Gi Couples to AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces production NLRP3 NLRP3 Inflammasome cAMP->NLRP3 Triggers activation Inflammation Pyroptosis & Chemotaxis NLRP3->Inflammation Pathological outcome

P2Y14 receptor signaling cascade from UDP-glucose binding to inflammatory pyroptosis.

(Note: Interestingly, while UDP-glucose is the primary agonist, UDP itself acts as a competitive antagonist at the human P2Y14R, yet functions as a potent agonist at the rat ortholog, highlighting critical species-dependent pharmacological differences[4].)

The Scaffold Paradigm Shift: From Naphthoic to Benzoic Acids

For years, the gold standard in P2Y14R antagonism was PPTN (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid), which exhibits an


 of ~4 nM[1]. However, PPTN's rigid 2-naphthoic acid core and zwitterionic character result in exceptionally poor aqueous solubility, limiting its use to in vitro or highly controlled in vivo interrogations[2].

To overcome these pharmacokinetic liabilities, medicinal chemists have executed a bioisosteric paradigm shift toward benzoic acid scaffolds . The core logic is that truncating the naphthoic ring to a substituted benzene ring—while introducing flexible, polar linkers (amides, sulfonamides, or triazoles)—retains the essential electrostatic interactions with the receptor's binding pocket while drastically lowering the partition coefficient (LogP) and improving metabolic stability.

Key Structural Innovations:
  • 3-Amide Benzoic Acids: By replacing the rigid naphthoic core with a 3-amide benzoic acid, researchers developed Compound 16c, achieving an

    
     of 1.77 nM with dramatically improved aqueous solubility and microsome stability[5].
    
  • 5-Aryl-3-Amide Benzoic Acids: Further optimization yielded Compound 11m (

    
     = 2.18 nM), which successfully blocked NLRP3-mediated macrophage pyroptosis in acute gouty arthritis models[3].
    
  • 3-Sulfonamido Benzoic Acids: Targeting acute lung injury (ALI), the introduction of a sulfonamide linker (Compound 25l,

    
     = 5.6 nM) provided superior binding affinity and pharmacokinetic properties compared to PPTN[6].
    
  • Triazole-Benzoic Acid Hybrids: Utilizing high-throughput molecular dynamics (MD) and homology modeling, the Jacobson group identified that a combination of a core benzene ring and a triazole acts as a highly effective bioisosteric replacement for the naphthalene moiety, yielding compounds like MRS4458[7].

  • 3-Substituted 5-Amidobenzoates: Recent crystallographic overlap studies between PPTN and novel fragments led to Compound 45, pushing the antagonistic potency into the sub-nanomolar range (

    
     = 0.70 nM)[8].
    
Quantitative Structure-Activity Relationship (QSAR) Synthesis
Compound / Scaffold TypeCore Architecture

(nM)
Target Disease ModelKey Pharmacological Advantage
PPTN 2-Naphthoic acid~4.0General InflammationHigh affinity reference; limited by poor solubility[1].
Compound 45 3-Substituted 5-amidobenzoate0.70General InflammationSub-nanomolar potency; high selectivity and oral bioactivity[8].
Compound 16c 3-Amide benzoic acid1.77General InflammationDramatically improved aqueous solubility over PPTN[5].
Compound 11m 5-Aryl-3-amide benzoic acid2.18Acute Gouty ArthritisHigh bioavailability; effectively blocks macrophage pyroptosis[3].
Compound 25l 3-Sulfonamido benzoic acid5.60Acute Lung Injury (ALI)Superior pharmacokinetic profile for pulmonary targeting[6].
MRS4458 (20) Triazole-benzoic acid169.0Neutrophil MotilityValidates triazole as a bioisostere for the naphthalene ring[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel benzoic acid scaffolds must follow a self-validating workflow. A self-validating system ensures that a false positive in a primary binding assay is caught by a secondary functional assay, and off-target effects are ruled out by phenotypic in vivo models.

workflow Design Structure-Based Design (Homology & Docking) Synth Scaffold Synthesis (Benzoic Acid Deriv.) Design->Synth Guides Screen Primary in vitro Screen (TR-FRET Binding) Synth->Screen Hit Identification cAMP Functional Validation (cAMP Accumulation) Screen->cAMP Orthogonal Readout InVivo In Vivo Efficacy (MSU/LPS Disease Models) cAMP->InVivo Lead Optimization

End-to-end self-validating workflow for discovering novel P2Y14 receptor antagonists.

Protocol 1: Orthogonal In Vitro Validation (Binding & Function)

Causality: Binding affinity (


) does not guarantee functional antagonism. Because P2Y14R is 

-coupled, a true antagonist must reverse the UDP-glucose-induced suppression of cAMP.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture CHO or C6 glioma cells stably transfected with human P2Y14R. Self-validation: Maintain a parallel culture of wild-type cells lacking P2Y14R to control for endogenous receptor noise[2].

  • Primary Binding Assay: Incubate cells with a fluorescently labeled P2Y14R agonist tracer. Add the synthesized benzoic acid derivatives at serial dilutions (

    
     to 
    
    
    
    M). Measure fluorescence polarization to calculate the displacement
    
    
    [7].
  • cAMP Accumulation Assay (Functional Readout):

    • Pre-treat the P2Y14R-expressing cells with 10 μM forskolin to artificially stimulate adenylyl cyclase and spike baseline cAMP levels.

    • Introduce the endogenous agonist UDP-glucose (

      
       ~10 nM), which will activate 
      
      
      
      and crash the cAMP levels[2].
    • Introduce the candidate benzoic acid antagonist.

  • Quantification: Lyse the cells and use a TR-FRET cAMP assay kit. A successful antagonist will competitively block UDP-glucose, restoring the forskolin-stimulated cAMP signal[1].

Protocol 2: In Vivo Efficacy in Acute Gouty Arthritis

Causality: To prove that the optimized pharmacokinetic properties of the benzoic acid scaffold translate to systemic efficacy, the compound must prevent tissue-level inflammation driven by the P2Y14R/NLRP3 axis.

Step-by-Step Methodology:

  • Model Induction: Inject monosodium urate (MSU) crystals (1 mg in 50 μL PBS) into the right hind footpads of C57BL/6 mice to induce acute gouty arthritis[3].

  • Therapeutic Intervention: Administer the lead benzoic acid compound (e.g., Compound 11m) via oral gavage (to validate oral bioavailability) 1 hour prior to the MSU challenge. Use PPTN administered intravenously as a positive control, and vehicle as a negative control.

  • Phenotypic Readout: Utilize a plethysmometer to measure paw swelling volume at 4, 12, and 24 hours post-injection.

  • Molecular Validation (Self-Correction): Euthanize the subjects at 24 hours. Extract the paw tissue and isolate macrophage populations. Perform Western blot analysis for cleaved Caspase-1 and mature IL-1β. Logic: If paw swelling is reduced but Caspase-1 is still cleaved, the drug is acting off-target. True P2Y14R antagonism will show a proportional decrease in both phenotypic swelling and NLRP3 inflammasome markers[3].

Conclusion & Future Perspectives

The evolution of P2Y14 receptor antagonists from rigid naphthoic acids to highly tunable benzoic acid scaffolds represents a masterclass in rational drug design. By leveraging bioisosteric replacements—such as 3-amide, 5-aryl-3-amide, and 3-sulfonamido substitutions—researchers have successfully decoupled high antagonistic potency from poor aqueous solubility[5],[3],[6].

Moving forward, the integration of High-Throughput Molecular Dynamics (HTMD) will be vital for predicting the solvent-accessible surface area of these flexible benzoic acid linkers[7]. As compounds like 11m and 25l demonstrate robust in vivo efficacy in gouty arthritis and acute lung injury, the benzoic acid scaffold stands as the most viable gateway to advancing the first P2Y14R antagonist into human clinical trials.

References

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Source: nih.gov. URL: [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Source: nih.gov. URL: [Link]

  • Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. Source: researchgate.net. URL: [Link]

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Source: unife.it. URL: [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Source: nih.gov. URL: [Link]

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Source: doi.org. URL: [Link]

  • UDP Is a Competitive Antagonist at the Human P2Y14 Receptor. Source: unc.edu. URL: [Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Source: acs.org. URL: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of the Methylsulfamoyl-Methyl Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The methylsulfamoyl-methyl functional group, characterized by the structure -CH₂SO₂NHCH₃, is an important moiety in medicinal chemistry and drug development. Its unique combination of electronic and steric properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analytical characterization of this functional group, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physicochemical properties of the methylsulfamoyl-methyl group are largely influenced by the electron-withdrawing nature of the sulfonyl group and the presence of both a hydrogen bond donor (N-H) and acceptor (S=O) sites. These features impact solubility, lipophilicity, and crystal packing. A close analog, N-methyl methanesulfonamide (CH₃SO₂NHCH₃), provides valuable insights into the intrinsic properties of this functional group.

Physicochemical Properties of N-Methyl Methanesulfonamide
PropertyValueReference
Molecular FormulaC₂H₇NO₂S[1]
Molecular Weight109.15 g/mol [1]
Boiling Point118°C at 0.3 mmHg
Density1.194 g/cm³
pKa11.57 ± 0.40 (Predicted)
Flash Point52.8 °C
Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of molecules containing the methylsulfamoyl-methyl group.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a compound containing a methylsulfamoyl-methyl group will typically show a singlet for the N-methyl protons and a singlet for the S-methyl protons. The chemical shifts can vary depending on the solvent and the surrounding molecular structure. For N-methyl methanesulfonamide, the N-methyl protons appear around δ 2.79 ppm and the S-methyl protons around δ 2.93 ppm in CDCl₃. The N-H proton often appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum is characterized by signals for the N-methyl and S-methyl carbons. For N-methyl methanesulfonamide, the N-methyl carbon resonates at approximately 29.3 ppm and the S-methyl carbon at around 42.0 ppm in CDCl₃.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands for the methylsulfamoyl-methyl moiety include:

  • N-H stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.

  • C-H stretch: Bands in the 2800-3000 cm⁻¹ region corresponding to the methyl groups.

  • S=O asymmetric and symmetric stretches: Strong absorptions typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[2]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of compounds containing the methylsulfamoyl-methyl group. Under electron ionization (EI), characteristic fragments can be observed, aiding in structural elucidation.[3]

Chemical Stability and Degradation Pathways

Understanding the stability of the methylsulfamoyl-methyl functional group is critical for drug development, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Forced degradation studies are employed to investigate the intrinsic stability of a molecule under various stress conditions.[4]

Hydrolytic Stability

The sulfonamide linkage is known to be susceptible to hydrolysis under both acidic and basic conditions.[5] The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[5]

  • Acidic Conditions: Under acidic conditions, the hydrolysis of the S-N bond is often the predominant degradation pathway, leading to the formation of a sulfonic acid and an amine.[5][6]

  • Basic Conditions: In basic media, the S-N bond can also be cleaved. The rate of hydrolysis is dependent on the pH and temperature.[5][7] For some sulfonamides, maximum stability is observed in the neutral pH range.[5]

Oxidative Stability

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. However, other parts of the molecule can be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[8][9] While the sulfonyl group itself is stable, the adjacent methylene group could be a potential site for oxidation under harsh conditions.

Thermal Stability

The thermal stability of a compound is crucial for manufacturing and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability.[10] Methanesulfonamide and its derivatives are generally considered to be thermally stable compounds, with decomposition occurring at temperatures significantly above their melting points.[10] Thermal decomposition can lead to the release of oxides of sulfur and nitrogen.[11]

Photostability

Photostability testing is an essential part of drug development to ensure that a drug product does not degrade when exposed to light.[12] The methylsulfamoyl-methyl group itself does not contain a chromophore that absorbs significantly in the near UV-visible region. However, if the molecule as a whole contains a chromophore, it may be susceptible to photolytic degradation.[13]

Forced Degradation Experimental Workflow

A typical workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis (Assay and Impurity Profiling) Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC Analyze Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization Identify Degradants Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Drug_Substance Drug Substance/ Product Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photolytic Expose to

Caption: A generalized workflow for conducting forced degradation studies.

Synthesis of Molecules with Methylsulfamoyl-Methyl Groups

The synthesis of molecules containing the methylsulfamoyl-methyl functional group typically involves the formation of the sulfonamide bond. Common synthetic strategies include the reaction of a sulfonyl chloride with an amine or the alkylation of a primary sulfonamide.

Synthesis via Sulfonyl Chlorides

A widely used method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[14] For the methylsulfamoyl-methyl group, this would involve reacting methanesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of N-Methyl Methanesulfonamide

  • A solution of monomethylamine (e.g., 8 M in ethanol) is cooled in an ice bath.

  • Methanesulfonyl chloride is added dropwise to the stirred solution of monomethylamine.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 16 hours).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane), and any solid byproducts are removed by filtration.

  • The filtrate is concentrated to yield the crude N-methyl methanesulfonamide, which can be further purified by distillation or chromatography.

Synthesis_Workflow Start Methanesulfonyl Chloride & Methylamine Solution Step1 Slow, Dropwise Addition at 0°C Start->Step1 Step2 Stir at Room Temperature (e.g., 16 hours) Step1->Step2 Step3 Solvent Removal (Reduced Pressure) Step2->Step3 Step4 Work-up (DCM, Filtration) Step3->Step4 Step5 Purification (Distillation/Chromatography) Step4->Step5 Product N-Methyl Methanesulfonamide Step5->Product

Caption: A typical synthetic workflow for N-methyl methanesulfonamide.

N-Alkylation of Sulfonamides

Another common approach is the N-alkylation of a primary sulfonamide with an alkyl halide or other alkylating agent in the presence of a base.[14]

Electronic and Steric Effects

The electronic and steric properties of the methylsulfamoyl-methyl group play a crucial role in its interactions with biological targets and its overall chemical behavior.

Electronic Effects

The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This has several consequences:

  • Acidity of the N-H bond: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton compared to a simple amine. The predicted pKa of N-methyl methanesulfonamide is around 11.57.

  • Hammett Parameters: The methylsulfonyl group (CH₃SO₂-) is known to be strongly electron-withdrawing, as indicated by its positive Hammett substituent constants (σ). The σ-meta value is approximately 0.62-0.68, and the σ-para value is around 0.72-0.73.[15][16] These values quantify the electron-withdrawing effect on the reactivity of an attached aromatic ring.[17]

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[18] The methylsulfamoyl-methyl group can exert steric effects that influence molecular conformation and reactivity. The presence of two methyl groups can restrict bond rotation and influence the preferred conformation of the molecule, which can be critical for binding to a biological target. The size and shape of the group can also shield adjacent parts of the molecule from metabolic attack.

Analytical Methodologies

Robust analytical methods are essential for the quantification and purity assessment of compounds containing the methylsulfamoyl-methyl group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. Reversed-phase HPLC with UV or mass spectrometric detection is commonly employed. For quantitative analysis, especially in complex matrices like biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[19]

Experimental Protocol: LC-MS/MS for Methanesulfonamide Quantification

  • Sample Preparation: An internal standard is added to the sample. Derivatization may be performed to improve chromatographic and mass spectrometric properties.[19]

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19]

Spectroscopic Methods

As discussed in Section 1.2, NMR, IR, and MS are fundamental for the structural characterization and identification of compounds with the methylsulfamoyl-methyl moiety. The combination of these techniques provides a comprehensive understanding of the molecular structure.[12]

Conclusion

The methylsulfamoyl-methyl functional group possesses a unique set of chemical and physical properties that make it a valuable component in the design of new therapeutic agents. Its stability is a critical consideration, with hydrolysis of the sulfonamide bond being a key degradation pathway under both acidic and basic conditions. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for drug development professionals. This guide provides a foundational understanding of these aspects, enabling researchers to effectively utilize this functional group in their discovery and development efforts.

References

  • N-Methylmethanesulfonamide. PubChem. Available from: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available from: [Link]

  • Electronic Supplementary Information for. Rsc.org. Available from: [Link]

  • Methanesulfonamide. PubChem. Available from: [Link]

  • Methanesulfonamide, N,N-dimethyl-. NIST WebBook. Available from: [Link]

  • Analytical Methods. Available from: [Link]

  • Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. Available from: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • Steric Hindrance. ChemTalk. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. PubMed. Available from: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available from: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available from: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available from: [Link]

  • Methane sulfonamide. NIST WebBook. Available from: [Link]

  • Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-. SpectraBase. Available from: [Link]

  • The infrared spectra of N-substituted sulphonamides. Scilit. Available from: [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Available from: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available from: [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. Available from: [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Available from: [Link]

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC. Available from: [Link]

  • Hammett Substituent Constants Table. Scribd. Available from: [Link]

  • Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. Available from: [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]

  • OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen. ResearchGate. Available from: [Link]

  • Thermal decomposition of metal methanesulfonates in air. ResearchGate. Available from: [Link]

  • Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available from: [Link]

  • Oxidation of various sulfides with H2O2 and tert-butylhydroperoxide (TBHP) over C-1. ResearchGate. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI. Available from: [Link]

  • Hydrolysis of Amide under acidic and Basic Conditions. YouTube. Available from: [Link]

Sources

Solubility Profile of 4-[(Methylsulfamoyl)methyl]benzoic Acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Physicochemical Characterization of 4-[(Methylsulfamoyl)methyl]benzoic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists.

Executive Summary

This technical guide provides a comprehensive solubility profile for 4-[(Methylsulfamoyl)methyl]benzoic acid (CAS 1099184-20-9), a bifunctional building block utilized in medicinal chemistry. The compound exhibits a distinct solubility dichotomy driven by its structural dualism: a lipophilic benzylic linker and a pH-sensitive carboxylic acid tail.

This document details the thermodynamic and kinetic solubility behaviors of the compound, offering validated protocols for stock solution preparation in Dimethyl Sulfoxide (DMSO) and pH-dependent profiling in aqueous media.

Compound Identity & Physicochemical Basis[1][2][3]

Understanding the molecular structure is a prerequisite for predicting solubility behavior. The compound consists of a benzoic acid core linked via a methylene bridge to a methylsulfamoyl moiety.

Table 1: Physicochemical Properties
PropertyDataRelevance to Solubility
Chemical Name 4-[(Methylsulfamoyl)methyl]benzoic acidDefines chemical class (Sulfonamide/Benzoic Acid)
CAS Number 1099184-20-9Unique Identifier for sourcing/verification
Molecular Formula C₉H₁₁NO₄SMW: 229.25 g/mol
SMILES CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OStructural connectivity verification
pKa (Acidic) ~4.2 (Carboxylic Acid)Critical: Determines aqueous solubility onset pH
pKa (Weak Acid) ~11.0 (Sulfonamide NH)Ionizes only at extremely high pH
LogP (Predicted) ~0.43Low lipophilicity; suggests potential for water solubility if ionized
H-Bond Donors 2 (COOH, NH)High capacity for solvent interaction
Structural Analysis[4]
  • The Solubilizing Group: The carboxylic acid (-COOH) is the primary solubilizing handle in water. At pH levels above its pKa (pH > 5.2), it deprotonates to form a highly soluble carboxylate anion.

  • The Hydrophobic Core: The phenyl ring and the methylene linker contribute to the crystal lattice energy, limiting solubility in acidic aqueous media (pH < 3) where the molecule is neutral.

  • The Polar Aprotic Affinity: The sulfonyl (-SO₂-) and amide (-NH-) groups act as strong hydrogen bond acceptors/donors, making DMSO an ideal solvent by disrupting intermolecular hydrogen bonding in the solid state.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "gold standard" solvent for this compound due to its ability to solvate both the aromatic core and the polar functional groups.

Solubility Mechanism

DMSO acts as a Lewis base, effectively solvating the acidic proton of the carboxylic acid and the sulfonamide NH. It disrupts the strong intermolecular hydrogen bond network that typically stabilizes benzoic acid crystals.

Quantitative Profile
  • Solubility Limit: > 100 mM (typically up to 200-300 mM at 25°C).

  • Stability: High. The compound is chemically stable in anhydrous DMSO for > 2 weeks at -20°C.

  • Hygroscopicity Warning: DMSO is hygroscopic. Water uptake > 10% (v/v) can induce precipitation of the neutral acid form if the stock solution is highly concentrated.

Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 10 mL of a 100 mM stock solution.

  • Weighing: Accurately weigh 229.25 mg of 4-[(Methylsulfamoyl)methyl]benzoic acid.

  • Solvent Addition: Add approximately 8 mL of high-purity anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex for 30-60 seconds. If solid persists, sonicate at 40 kHz for 5 minutes at ambient temperature. The solution should become clear and colorless.

  • Volume Adjustment: Transfer to a volumetric flask (or use a calibrated pipette) to bring the final volume to 10.0 mL with DMSO.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation, though minimal for this scaffold) and store at -20°C.

Solubility in Water (Aqueous Media)

Aqueous solubility is strictly pH-dependent . Researchers must distinguish between intrinsic solubility (S₀) and effective solubility (S).

The pH-Solubility Relationship

The solubility follows the Henderson-Hasselbalch equation for a weak acid:



  • pH < 3 (Simulated Gastric Fluid): The compound exists as the neutral free acid. Solubility is limited to the intrinsic solubility (

    
    ), likely in the range of 0.1 - 0.5 mg/mL .
    
  • pH 4 - 5: The transition zone. Solubility increases exponentially as the pH approaches the pKa (~4.2).

  • pH > 6 (PBS/Simulated Intestinal Fluid): The compound exists predominantly as the carboxylate anion. Solubility is high (> 10 mg/mL) .

Experimental Workflow: pH Profiling

The following diagram illustrates the logical flow for determining the solubility profile.

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh Samples (x3) Start->Weigh AddSolvent Add Buffer to Solid (Shake Flask Method) Weigh->AddSolvent BufferPrep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) BufferPrep->AddSolvent Equilibrate Equilibrate (24h @ 37°C, 200 rpm) AddSolvent->Equilibrate Filter Filtration / Centrifugation (0.22 µm PVDF) Equilibrate->Filter Analysis HPLC-UV / LC-MS Quantification Filter->Analysis DataProc Calculate S (mg/mL) Plot vs pH Analysis->DataProc

Figure 1: Standard Shake-Flask Solubility Workflow for pH Profiling.

Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine equilibrium solubility at pH 7.4 (PBS).

  • Preparation: Add excess solid compound (~5 mg) to a glass vial.

  • Media Addition: Add 1.0 mL of Phosphate Buffered Saline (pH 7.4).

  • Agitation: Cap tightly and shake/rotate at 37°C for 24 hours.

  • Check: Visually inspect.[1] If the solution is clear, add more solid until a precipitate persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid Nylon, which binds acidic drugs).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Water/Acetonitrile) and analyze via HPLC-UV (detection @ ~254 nm).

Co-Solvent Systems & Dilution Risks

A common error in biological assays is the "Crash-Out" effect when diluting DMSO stocks into aqueous buffers.

The "Crash-Out" Phenomenon

When a 10 mM DMSO stock is diluted 1000x into water (final 10 µM, 0.1% DMSO), the solvent environment shifts from lipophilic to hydrophilic.

  • Risk: If the buffer pH < pKa (e.g., acidic assay buffers), the compound will revert to its neutral, insoluble form and precipitate.

  • Mitigation: Ensure the final assay buffer pH is ≥ 6.0 .

Chemical Species Equilibrium Diagram

Visualizing the species distribution helps prevent experimental errors.

SpeciesEquilibrium Neutral Neutral Species (R-COOH) Low Solubility Precipitates at pH < 4 Equilibrium Ka Equilibrium (pKa ~ 4.2) Neutral->Equilibrium - H⁺ Equilibrium->Neutral - pH Anion Anionic Species (R-COO⁻) High Solubility Stable at pH > 6 Equilibrium->Anion + pH Anion->Equilibrium + H⁺

Figure 2: Ionization Equilibrium and Solubility States.

Troubleshooting & Best Practices

IssueCauseSolution
Cloudy DMSO Stock Moisture contamination or saturation.Warm to 37°C; Sonicate. Ensure DMSO is anhydrous.[2]
Precipitation in Assay Buffer pH is too low (< 5.0).Adjust buffer pH to > 6.0 or reduce compound concentration.
Inconsistent HPLC Area Filter binding.Use PVDF or PTFE filters; discard the first 200 µL of filtrate (saturation of filter sites).
Peak Splitting Injection solvent mismatch.When analyzing DMSO stocks on HPLC, ensure the injection volume is low (< 5 µL) or dilute sample with mobile phase first.

References

  • PubChem. (2025).[3][1][4] Compound Summary: Mafenide (Related Sulfonamide Structure). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Sulfamoyl Benzoic Acid Derivatives in Oncology: A Technical Whitepaper on Mechanisms, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamoyl benzoic acid (SBA) derivatives represent a highly privileged scaffold in medicinal chemistry. Characterized by a benzoic acid core functionalized with a sulfonamide moiety, this structural motif offers a unique combination of electronic and steric properties. In oncology research, SBA derivatives have evolved from traditional diuretic applications to highly targeted anti-cancer agents. By fine-tuning the N-substituents on the sulfonamide nitrogen, researchers can modulate critical tumor survival pathways, including pH regulation, immune evasion, and aberrant G-protein coupled receptor (GPCR) signaling[1]. This whitepaper provides an in-depth technical analysis of their mechanisms of action, quantitative efficacy, and standardized experimental protocols for their synthesis and evaluation.

Molecular Targets and Mechanistic Causality

Carbonic Anhydrase (CA) IX and XII Inhibition in the Hypoxic TME

The hypoxic tumor microenvironment (TME) is a hallmark of solid tumors, driving the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α upregulates transmembrane metalloenzymes Carbonic Anhydrase IX and XII, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This extrudes intracellular acid, maintaining a slightly alkaline intracellular pH while severely acidifying the extracellular TME—a condition that promotes metastasis and chemoresistance[2].

SBA derivatives, such as2, act as potent, selective inhibitors of CA IX/XII[2]. Mechanistically, the primary sulfonamide group acts as a zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion required for catalysis and halting the acidification of the TME[2].

LPA2 Receptor Modulation

Lysophosphatidic acid (LPA) is a lipid mediator that activates GPCRs to promote antiapoptotic and proliferative signaling. The LPA2 receptor is frequently overexpressed in various carcinomas. Isosteric replacement strategies have yielded SBA analogues that act as non-lipid, specific agonists and antagonists of LPA2, exhibiting subnanomolar to picomolar affinities. The rigid benzoic acid core perfectly orientates the sulfamoyl tail into the LPA2 ligand-binding pocket, disrupting pro-survival signaling cascades[3].

ERAP1 Inhibition in Immuno-Oncology

Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims peptides for presentation by MHC class I molecules. Overactive ERAP1 in tumor cells destroys highly immunogenic neoepitopes, allowing tumors to evade T-cell recognition. Recent drug discovery efforts have identified 4 as potent ERAP1 inhibitors (IC₅₀ < 10 nM), preserving neoantigen integrity and enhancing the efficacy of checkpoint inhibitor therapies[4].

Visualizing the Mechanistic Pathway

CA9_Pathway Hypoxia Tumor Hypoxia (HIF-1α Activation) CA9 CA IX / XII Overexpression (Cell Membrane) Hypoxia->CA9 Upregulates Inhibition Enzyme Inhibition (Zinc Binding) CA9->Inhibition Target for SBA SBA Derivatives (e.g., Lasamide analogues) SBA->Inhibition Induces Outcome Reduced Proliferation & Apoptosis Inhibition->Outcome Reverses acidic TME

Mechanism of CA IX/XII inhibition by SBA derivatives in hypoxic tumors.

Quantitative Efficacy Data

The structural versatility of the SBA scaffold allows for extreme precision in target selectivity. The table below summarizes the quantitative data for leading SBA derivatives across various oncological targets[2][3][4][5].

Compound Class / DerivativePrimary TargetCell Line / ModelPotency (IC₅₀ / Kᵢ / EC₅₀)
Polymethoxy oxime ester (Derivative 11) hCA IXMDA-MB-231 (Hypoxia)Kᵢ = 10.7 nM
SBA Analogue (Compound 11d) LPA2 ReceptorGPCR Binding AssayEC₅₀ = 5.06 pM
Indoline-1-carbonyl benzenesulfonamide (5g) UndefinedHeLa / MCF-7IC₅₀ = 1.99 - 2.52 μM
Phenyl-sulfamoyl-benzoic acid ERAP1Biochemical AssayIC₅₀ < 10 nM

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Step-by-Step Synthesis of N-Substituted 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives

This protocol outlines the generation of targeted SBA libraries via a robust two-step functionalization[6].

  • Chlorosulfonation:

    • Procedure: Slowly add 2,4-dichlorobenzoic acid to an excess of chlorosulfonic acid (ClSO₃H) at 0°C. Gradually heat the mixture to 150°C and reflux for 4 hours.

    • Causality: Chlorosulfonic acid acts as both the solvent and the electrophilic sulfonating agent. Heating is required to force the electrophilic aromatic substitution at the sterically hindered but electronically favored 5-position of the deactivated ring.

    • Validation: Carefully quench over crushed ice. The intermediate (2,4-dichloro-5-chlorosulfonylbenzoic acid) will precipitate. Confirm successful chlorosulfonation via ¹H NMR (shift in aromatic protons) before proceeding.

  • Amidation:

    • Procedure: Dissolve the intermediate in dry dichloromethane (DCM). Add the desired primary/secondary amine (1.2 eq) and pyridine or triethylamine (TEA) (2.0 eq) at 0°C. Stir at room temperature for 4 hours[5].

    • Causality: Pyridine/TEA is mechanistically critical as an acid scavenger. It neutralizes the HCl byproduct generated during sulfonamide formation, preventing the protonation of the incoming nucleophilic amine, which would otherwise stall the reaction.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). Post-reaction, wash the organic layer with 1M HCl to remove residual pyridine. Confirm the final structure via High-Resolution Mass Spectrometry (HRMS) and the appearance of a sulfonamide N-H proton (~7.5 ppm) in ¹H NMR[5].

In Vitro Hypoxic Proliferation Assay for CA IX Inhibitors

Evaluating CA IX inhibitors requires a specialized environment to prevent false negatives[2].

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for adherence.

  • Hypoxic Incubation: Transfer the plates to a hypoxic chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂.

    • Causality: CA IX is minimally expressed in normoxic tissues. Hypoxia is strictly required to stabilize HIF-1α and induce robust CA IX expression. Screening CA IX inhibitors under normoxia will yield false negatives due to the absence of the target[2].

  • Compound Treatment: Treat cells with SBA derivatives at varying concentrations (0.1 - 150 μM). Critical Step: Include SLC-0111 (a clinically advanced CA IX inhibitor) as a positive control[2].

    • Validation: The assay is only valid if the positive control, SLC-0111, demonstrates an IC₅₀ of approximately ~18 μM[2]. If SLC-0111 fails to inhibit proliferation, hypoxic induction has failed, and the assay must be rejected.

  • Viability Readout: After 72 hours of treatment, assess cell viability using a flow cytometry-based cell counting method or standard MTT assay.

Visualizing the Synthetic Workflow

Synthesis Start 2,4-Dichlorobenzoic acid Step1 Chlorosulfonation (ClSO3H, Heat) Start->Step1 Int1 2,4-Dichloro-5- chlorosulfonylbenzoic acid Step1->Int1 Step2 Amidation (R-NH2, Pyridine/TEA) Int1->Step2 Product N-Substituted SBA Derivative Step2->Product

Two-step synthetic workflow for N-substituted SBA derivatives.

Conclusion

Sulfamoyl benzoic acid derivatives are far more than legacy pharmacophores; they are highly tunable platforms for modern oncology. By leveraging the zinc-binding properties of the sulfonamide group and the rigid geometry of the benzoic acid core, drug development professionals can generate highly selective inhibitors for tumor-associated targets like CA IX, LPA2, and ERAP1. Strict adherence to self-validating synthetic and biological protocols, particularly the use of hypoxic models for CA IX evaluation, is paramount for the successful translation of these compounds into clinical candidates.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: PMC / NIH URL
  • Grey Wolf Therapeutics describes new ERAP1 inhibitors Source: BioWorld URL
  • SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES Source: Semantic Scholar URL
  • US8198328B2 - Treatment of cancer using benzoic acid derivatives Source: Google Patents URL

Sources

Methodological & Application

Synthesis protocols for 4-[(Methylsulfamoyl)methyl]benzoic acid from 4-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Strategic Design

The synthesis of 4-[(methylsulfamoyl)methyl]benzoic acid from 4-(bromomethyl)benzoic acid presents a classic chemoselectivity challenge: transforming a benzylic halide into a sulfonamide while preserving a reactive carboxylic acid moiety. Traditional approaches often rely on esterification to protect the carboxylic acid, followed by sulfonation, chlorination, amidation, and final deprotection.

This guide outlines a highly efficient, protecting-group-free strategy that exploits the divergent reactivity and pKa differences of the functional groups. By utilizing the Johnson-Sprague isothiouronium method [1] combined with a modern N-chlorosuccinimide (NCS) oxidative chlorosulfonation [2], we generate a bifunctional sulfonyl chloride intermediate. Subsequent chemoselective amination leverages the inherent acid-base properties of the carboxylic acid to act as its own transient protecting group.

Synthesis Workflow

SynthesisWorkflow A 4-(Bromomethyl) benzoic acid B 4-(Isothiouroniummethyl) benzoic acid bromide A->B Thiourea, EtOH Reflux, 2h C 4-(Chlorosulfonylmethyl) benzoic acid B->C NCS, HCl, MeCN < 20 °C, 1h D 4-[(Methylsulfamoyl)methyl] benzoic acid C->D CH3NH2 (aq) 0 °C to RT Acidic Workup

Three-step protecting-group-free synthesis workflow from 4-(bromomethyl)benzoic acid.

Mechanistic Rationale: The Causality of Chemoselectivity

To achieve a robust synthesis without protecting groups, we must understand the causality behind the reagent choices:

  • Why Thiourea? Direct reaction of the benzyl bromide with sodium sulfite requires harsh, prolonged reflux and yields a sulfonate salt that is notoriously difficult to chlorinate. Thiourea, a superior nucleophile, reacts rapidly to form a highly crystalline, water-soluble isothiouronium salt. This avoids the foul odors associated with thiol intermediates [3].

  • Why NCS/HCl for Oxidation? Historically, chlorine gas was bubbled through the reaction to oxidize the isothiouronium salt to the sulfonyl chloride [1]. Using NCS in aqueous HCl generates the active chlorinating species in situ, providing precise stoichiometric control, eliminating hazardous gas handling, and preventing over-oxidation of the aromatic ring [2].

  • The Chemoselectivity Logic: When 4-(chlorosulfonylmethyl)benzoic acid is exposed to aqueous methylamine, two competing reactions are possible. However, the carboxylic acid (pKa ~4.2) undergoes instantaneous, reversible acid-base neutralization to form a carboxylate salt. This anionic state drastically reduces its electrophilicity, rendering it inert to nucleophilic attack. Meanwhile, the highly electrophilic sulfonyl chloride undergoes rapid, irreversible substitution to form the sulfonamide.

Chemoselectivity cluster_SO2Cl Sulfonyl Chloride (-SO2Cl) Reactivity cluster_COOH Carboxylic Acid (-COOH) Reactivity Start 4-(Chlorosulfonylmethyl)benzoic acid + Excess Aqueous CH3NH2 SO2Cl_React Highly Electrophilic Irreversible Substitution Start->SO2Cl_React COOH_React Acid-Base Neutralization (pKa ~ 4.2) Start->COOH_React SO2Cl_Prod Sulfonamide Formation (-SO2NHCH3) SO2Cl_React->SO2Cl_Prod Workup Aqueous HCl Workup (pH 2) SO2Cl_Prod->Workup COOH_Prod Carboxylate Salt (-COO⁻ CH3NH3⁺) COOH_React->COOH_Prod COOH_Prod->Workup Final Target Product Precipitates (-SO2NHCH3 & -COOH) Workup->Final

Chemoselectivity logic demonstrating the divergent reactivity of the bifunctional intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Isothiouroniummethyl)benzoic acid bromide

This step establishes the sulfur linkage via a highly efficient SN2 displacement.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Suspend 4-(bromomethyl)benzoic acid (21.5 g, 100 mmol, 1.0 eq) and thiourea (8.37 g, 110 mmol, 1.1 eq) in absolute ethanol (200 mL).

  • Heating: Heat the mixture to reflux. The suspension will clear as the starting materials dissolve, followed shortly by the precipitation of the isothiouronium salt. Reflux for 2 hours.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the white crystalline solid, wash with cold ethanol (2 × 30 mL), and dry under vacuum.

  • Self-Validation: The starting material is soluble in organic solvents, whereas the resulting salt is highly soluble in water and insoluble in cold ethanol.

Step 2: Oxidative Chlorosulfonation

Conversion of the isothiouronium salt to the sulfonyl chloride using NCS.

  • Solvation: In a 1 L flask, suspend the 4-(isothiouroniummethyl)benzoic acid bromide (approx. 29 g, 100 mmol) in a mixture of Acetonitrile (200 mL) and 2 M aqueous HCl (40 mL). Cool the suspension to < 5 °C using an ice-salt bath.

  • Oxidation: Slowly add N-chlorosuccinimide (NCS) (53.4 g, 400 mmol, 4.0 eq) portion-wise over 45 minutes. Critical: Maintain the internal temperature below 20 °C to prevent hydrolysis of the newly formed sulfonyl chloride.

  • Stirring: The mixture will turn yellow/orange. Stir for an additional 1 hour at 10–15 °C.

  • Workup: Dilute the reaction with cold water (300 mL) and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C) to yield 4-(chlorosulfonylmethyl)benzoic acid as a pale solid. Use immediately in the next step.

Step 3: Chemoselective Amination

Final installation of the methylamine group.

  • Preparation: In a 500 mL flask, cool an aqueous solution of methylamine (40% w/w, 38.8 g, ~500 mmol, 5.0 eq) to 0 °C.

  • Addition: Dissolve the crude 4-(chlorosulfonylmethyl)benzoic acid from Step 2 in a minimal amount of cold THF (50 mL). Add this solution dropwise to the vigorously stirred aqueous methylamine over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Self-Validating Purification:

    • Phase 1 (Basic): The reaction mixture contains the water-soluble methylammonium salt of the product. Wash the aqueous layer with Diethyl Ether (2 × 100 mL) to remove any neutral organic impurities (e.g., succinimide residues). Discard the ether layer.

    • Phase 2 (Acidic): Carefully acidify the aqueous layer with concentrated HCl to pH ~2 while stirring vigorously. The target compound, 4-[(methylsulfamoyl)methyl]benzoic acid, will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water (3 × 50 mL), and dry thoroughly under high vacuum at 45 °C.

Quantitative Data & Quality Control

The alternating solubility profile of this route acts as a built-in purification system. The following table summarizes the expected quantitative metrics and QC checkpoints.

StepTransformationStoichiometryTypical YieldKey QC Metric
1 Bromide → Isothiouronium Salt1.0 eq Bromide : 1.1 eq Thiourea90–95%¹H NMR: Disappearance of -CH₂Br shift (~4.5 ppm).
2 Isothiouronium → Sulfonyl Chloride1.0 eq Salt : 4.0 eq NCS80–85%IR: Strong -SO₂Cl stretches at ~1360 & 1160 cm⁻¹.
3 Sulfonyl Chloride → Sulfonamide1.0 eq -SO₂Cl : 5.0 eq CH₃NH₂75–80%LC-MS: [M+H]⁺ = 230.05 m/z; ¹H NMR: Appearance of -NHCH₃ doublet.

References

  • Sprague, J. M.; Johnson, T. B. "The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II." Journal of the American Chemical Society, 1937, 59(10), 1837–1840. URL:[Link]

  • Yang, Z.; Xu, J. "Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation." Organic Syntheses, 2014, 91, 358-369. URL:[Link]

Sources

Amide coupling reaction conditions for 4-[(Methylsulfamoyl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions for 4-[(Methylsulfamoyl)methyl]benzoic acid

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceutical compounds.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug development.[3][4] However, the direct condensation of these two moieties is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[4] This necessitates the activation of the carboxylic acid using a coupling reagent.[2][5]

This document provides a detailed guide to the amide coupling of 4-[(Methylsulfamoyl)methyl]benzoic acid, a versatile building block in chemical synthesis. We will explore the rationale behind selecting appropriate reaction conditions, provide detailed, field-proven protocols, and offer insights into optimizing these crucial transformations.

Substrate Analysis: 4-[(Methylsulfamoyl)methyl]benzoic acid

Before designing a synthetic protocol, it is crucial to understand the substrate's chemical nature.

  • Structure: 4-[(Methylsulfamoyl)methyl]benzoic acid (MW: 229.25 g/mol ) possesses three key functional groups: the carboxylic acid for coupling, a flexible methylene spacer, and a methylsulfamoyl group.[6][7]

  • Reactivity: The carboxylic acid is the primary site of reaction. The N-H proton of the sulfonamide is acidic, but generally does not interfere with the coupling reaction under standard conditions with tertiary amine bases. The molecule has four rotatable bonds, providing conformational flexibility.[7]

  • Solubility: While solubility is solvent-dependent, this molecule is typically soluble in common polar aprotic solvents used for amide coupling, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

The Chemist's Crossroads: Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction hinges on the choice of the activating agent. The selection is guided by factors such as the steric and electronic properties of the amine coupling partner, potential for side reactions, cost, and ease of purification.[8]

Carbodiimide-Based Reagents (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and cost-efficiency.[8] The mechanism involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to two competing pathways: reaction with the desired amine to form the amide, or an intramolecular rearrangement to a stable N-acylurea byproduct.[9]

To enhance efficiency and suppress side reactions, additives are crucial.[2][9] Reagents like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and racemization.[8][9] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[9]

Onium Salt-Based Reagents (e.g., HATU)

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, onium salts are the reagents of choice.[3][10] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most powerful coupling reagents available.[10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the deprotonated carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[8][11] The nitrogen atom in the HOAt ring is thought to accelerate the subsequent aminolysis step, leading to faster and more efficient reactions with a lower risk of epimerization.[8] While highly effective, HATU is more expensive and generates tetramethylurea as a byproduct, which must be removed during purification.[11]

Visualizing the Process: Workflow and Mechanisms

A clear understanding of the experimental sequence and underlying chemical transformations is vital for reproducible success.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Dissolve Carboxylic Acid (1.0 eq) & Amine (1.0-1.2 eq) in Anhydrous Solvent Activation Add Coupling Reagent, Additive (if any), & Base. Stir at 0°C to RT. Reagents->Activation Step 1 Monitoring Monitor by TLC or LC-MS (1-18 hours) Activation->Monitoring Step 2 Workup Aqueous Workup: Quench, Dilute, Wash Monitoring->Workup Step 3 Purify Purify by Flash Chromatography or Recrystallization Workup->Purify Step 4

Figure 1. General experimental workflow for amide bond formation.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester Intercepted by N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Amide HOBt_Ester->Amide + Amine Amine (R'-NH₂) Amine->Amide HATU_Mechanism RCOO Carboxylate (from Acid + Base) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU HATU HATU->OAt_Ester releases TMU Amide Amide OAt_Ester->Amide + TMU Tetramethylurea (Byproduct) Amine Amine (R'-NH₂) Amine->Amide

Figure 3. Simplified mechanism of HATU-mediated activation.

Protocols for Amide Coupling

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [8]

Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials Summary

ReagentEquivalentsPurpose
4-[(Methylsulfamoyl)methyl]benzoic acid1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Coupling Reagent
HOBt1.1 - 1.5Additive
DIPEA or Triethylamine (TEA)2.0 - 3.0Non-nucleophilic Base
Anhydrous Dichloromethane (DCM) or DMF-Solvent

Step-by-Step Procedure

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(Methylsulfamoyl)methyl]benzoic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the resulting solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.

  • Add DIPEA (2.5 eq.) dropwise to the stirring solution. The reaction may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. [8][9]8. Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. [8]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [8]

Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)

This protocol is recommended for less reactive amines (e.g., anilines) or sterically hindered substrates where Protocol 1 may be sluggish. [3][10] Materials Summary

ReagentEquivalentsPurpose
4-[(Methylsulfamoyl)methyl]benzoic acid1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA or 2,4,6-Collidine2.0 - 4.0Non-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-[(Methylsulfamoyl)methyl]benzoic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and the desired amine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than EDC couplings.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer extensively with water (to remove DMF and byproducts), followed by 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting

ParameterEDC/HOBt ProtocolHATU ProtocolTypical Yield
Solvent DCM, DMFDMF85-95%
Base DIPEA, TEADIPEA, Collidine90-98%
Temperature 0 °C to RT0 °C to RT-
Time 12-18 h2-4 h-
  • Low Conversion: If a reaction with EDC/HOBt is sluggish, consider switching to the more potent HATU system. [10]Alternatively, gentle heating (e.g., 40-50 °C) may improve the reaction rate, particularly for difficult substrates. [12]Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Byproduct Removal: The primary byproduct from HATU couplings, tetramethylurea, can sometimes be difficult to remove. Thorough aqueous washes are critical. If it co-elutes with the product during chromatography, adjusting the solvent system or using a different stationary phase may be necessary.

  • Electron-Deficient Amines: For particularly unreactive amines, such as electron-poor anilines, using HATU is strongly recommended. [12]In some challenging cases, converting the carboxylic acid to an acyl fluoride in situ may be an effective alternative strategy. [3]

Conclusion

The successful amide coupling of 4-[(Methylsulfamoyl)methyl]benzoic acid is readily achievable with standard, well-established protocols. For most applications, the cost-effective and reliable EDC/HOBt method provides excellent results. For more challenging transformations involving unreactive or sterically demanding amines, the highly efficient HATU-mediated protocol offers a powerful alternative. By understanding the principles behind reagent selection and following these detailed procedures, researchers can confidently and reproducibly synthesize the desired amide products for their drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Gampa, V., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. The Journal of Organic Chemistry, 73(24), 9632-9635. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391-4394. Available at: [Link]

  • American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1490-1519. Available at: [Link]

  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093-1098. Available at: [Link]

Sources

Optimizing Nucleophilic Substitution for Methylsulfamoyl Group Introduction: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Methylsulfamoyl Moiety in Modern Chemistry

The methylsulfamoyl group (–SO₂NHCH₃) and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development. Its presence in a molecular structure can significantly modulate key physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can enhance a compound's pharmacokinetic and pharmacodynamic profile, leading to improved efficacy and safety. The introduction of this functional group is most commonly achieved through nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the strategies and protocols for the efficient introduction of the methylsulfamoyl group onto various nucleophilic substrates. We will delve into the mechanistic underpinnings of these reactions, offer optimized, step-by-step protocols, and provide a thorough troubleshooting guide to navigate common synthetic challenges.

Core Principles: Mechanistic Insights into Methylsulfamoylation

The introduction of a methylsulfamoyl group onto a nucleophile, such as an amine or a phenol, is typically accomplished using a reactive sulfamoylating agent, most commonly methylsulfamoyl chloride (CH₃NHSO₂Cl) . The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride leaving group. The precise mechanism of this transformation is highly dependent on the nature of the nucleophile and the substrate.

N-Methylsulfamoylation of Amines: A Predominantly Sₙ2 Pathway

The reaction of primary and secondary amines with methylsulfamoyl chloride generally proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The lone pair of the amine nitrogen acts as the nucleophile, attacking the sulfur center and displacing the chloride ion in a single, concerted step.

Caption: Sₙ2 mechanism for N-methylsulfamoylation of an amine.

O-Methylsulfamoylation of Phenols: The SₙAr Pathway for Aromatic Substrates

For the methylsulfamoylation of phenols, particularly those with electron-withdrawing groups, the reaction often proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.[2][3] In this two-step process, the phenoxide, formed by deprotonation of the phenol with a base, attacks the sulfur atom to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The subsequent departure of the chloride leaving group restores the aromaticity of the ring and yields the desired O-methylsulfamoyl product.

SNAr_Mechanism Phenol Ar-OH + Base ⇌ Ar-O⁻ Meisenheimer Meisenheimer-like Intermediate (Resonance Stabilized) Phenol->Meisenheimer Nucleophilic Attack MeSO2Cl CH₃NHSO₂Cl MeSO2Cl->Meisenheimer Product Ar-OSO₂NHCH₃ Meisenheimer->Product Elimination of Cl⁻ Cl_ion Cl⁻ Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Side Products) CheckReagents Verify Reagent Quality (Methylsulfamoyl Chloride, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK PurifyReagents Use Fresh/Purified Reagents CheckReagents->PurifyReagents Degraded? AnalyzeByproducts Characterize Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts Conditions OK OptimizeBase Optimize Base (Type, Equivalents) CheckConditions->OptimizeBase Suboptimal? AnalyzeByproducts->OptimizeBase OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature & Time OptimizeSolvent->OptimizeTemp Resolved Problem Resolved OptimizeTemp->Resolved PurifyReagents->Resolved

Sources

Application Note: Activation Strategies for Carboxylic Acids in Sulfamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the derivatization of sulfamoyl benzoic acid scaffolds (e.g., Probenecid, Furosemide, Bumetanide intermediates).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Sulfamoyl benzoic acids represent a unique class of "dual-acidic" scaffolds. They contain both a carboxylic acid (


) and a sulfonamide group (

for primary sulfonamides). This structural duality presents specific challenges during activation:
  • Electronic Deactivation: The sulfamoyl group (

    
    ) is strongly electron-withdrawing (
    
    
    
    ), reducing the electron density of the aromatic ring. While this increases the acidity of the carboxylic acid, it renders the carbonyl carbon more electrophilic once activated, but the initial nucleophilic attack by the activating agent can be slower.
  • Solubility Profiles: These compounds often exhibit poor solubility in non-polar solvents (DCM, Toluene) and require polar aprotic solvents (DMF, DMSO, DMAc) or pH adjustment.

  • Competitive Nucleophilicity: In primary sulfonamides (

    
    ), the nitrogen atom possesses weak nucleophilicity. Under highly activated conditions (e.g., acid chlorides), self-condensation or N-acylation side reactions can occur if the external nucleophile is weak or sterically hindered.
    

This guide provides three distinct, self-validating protocols for activating these substrates, categorized by reaction stringency and substrate sensitivity.

Decision Matrix: Reagent Selection

Use the following table to select the optimal activation strategy based on your specific sulfamoyl substrate and target amine.

MethodReagent SystemRecommended ForKey AdvantageCritical Limitation
A HATU / DIPEA Library synthesis, HTS, valuable amines.Highest coupling efficiency; tolerates polar solvents (DMF).High cost; difficult to remove urea byproducts in scale-up.
B SOCl₂ / Cat. DMF Scale-up (>10g), unreactive anilines.Generates highly reactive Acid Chloride; low cost.Harsh conditions; incompatible with acid-sensitive groups.
C EDC / HOBt General synthesis, water-soluble targets."Green" potential; water-soluble byproducts (urea).Slower kinetics; lower yield with electron-deficient amines.

Mechanistic Workflow

The following diagram illustrates the activation pathways and potential side-reaction divergence for sulfamoyl benzoic acids.

ActivationMechanism cluster_0 Critical Control Point Start Sulfamoyl Benzoic Acid (R-SO2-Ph-COOH) Base Deprotonation (Base) Start->Base pH adjustment Activated Activated Species (Active Ester / Acid Chloride) Base->Activated + HATU/EDC/SOCl2 Product Target Amide Activated->Product + Amine (Fast) SideRxn Side Product: N-Acyl Sulfonamide Activated->SideRxn Intramolecular or Slow Amine Amine Target Amine (R'-NH2)

Caption: Activation pathway showing the critical divergence between productive amidation and sulfonamide side-reactions.

Detailed Experimental Protocols

Protocol A: High-Efficiency Activation (HATU Method)

Best for: Small-scale discovery chemistry (10 mg – 500 mg) and electron-deficient amines.

Reagents:

  • Substrate: Sulfamoyl benzoic acid derivative (1.0 equiv)

  • Activator: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Workflow:

  • Dissolution: In a dry vial, dissolve the sulfamoyl benzoic acid (1.0 equiv) in anhydrous DMF.

    • Checkpoint: Ensure complete dissolution.[1] If cloudy, sonicate or warm slightly (up to 40°C).

  • Base Addition: Add DIPEA (3.0 equiv).

    • Note: The solution may yellow slightly. This base neutralizes the carboxylic acid and the HATU byproduct.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes .

    • Self-Validating Step: Monitor by LCMS.[2][3] You should see the disappearance of the starting acid mass and the appearance of the Active Ester (OAt ester) mass (M+136 approx) or immediate consumption if amine is present.

  • Coupling: Add the target amine (1.1 – 1.5 equiv). Stir at RT for 2–12 hours.[2]

  • Work-up: Dilute with EtOAc, wash with saturated LiCl (removes DMF), then 5% citric acid (removes unreacted amine/DIPEA), followed by brine. Dry over Na₂SO₄.[2]

Protocol B: Robust Scale-Up Activation (Acid Chloride Method)

Best for: Multi-gram synthesis and coupling with sterically hindered anilines.

Reagents:

  • Substrate: Sulfamoyl benzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv)
    
  • Catalyst: DMF (2–3 drops)

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step Workflow:

  • Suspension: Suspend the sulfamoyl benzoic acid in anhydrous Toluene (preferred for higher boiling point) or DCM.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Chlorination: Add

    
     dropwise under 
    
    
    
    atmosphere.
    • Caution: Significant gas evolution (

      
      , 
      
      
      
      ). Vent to a scrubber.
  • Reflux: Heat to reflux (80°C for Toluene) for 2–4 hours.

    • Self-Validating Step: The reaction mixture should turn from a suspension to a clear homogeneous solution . This visual cue confirms the formation of the soluble acid chloride.

  • Isolation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with Toluene (2x) to remove trace acid.
    
  • Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.1 equiv) + TEA (2.0 equiv) at 0°C.

Protocol C: The "One-Pot" Aqueous Compatible (EDC Method)

Best for: Bioconjugation or when organic solvent solubility is limited.

Reagents:

  • Activator: EDC.HCl (1.5 equiv)

  • Additive: HOBt (anhydrous) or Sulfo-NHS (1.5 equiv)

  • Solvent: DMF/DCM (9:1) or Buffer (MES pH 6.0 for aqueous)

Step-by-Step Workflow:

  • Pre-activation: Dissolve Acid (1.0 equiv) and HOBt (1.5 equiv) in DMF. Cool to 0°C.

  • EDC Addition: Add EDC.HCl (1.5 equiv). Stir at 0°C for 30 mins, then RT for 1 hour.

    • Mechanism:[4][2][5][1][3][6][7] HOBt traps the O-acylisourea intermediate, preventing N-acylurea rearrangement (a common side reaction with sulfonamides).

  • Coupling: Add Amine (1.0 equiv) and adjust pH to ~8 using TEA or DIPEA.

  • Monitoring: Stir 12–24 hours.

    • Self-Validating Step: If precipitation occurs, it is likely the urea byproduct (EDC-urea) or the product. Check supernatant by TLC.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Sulfonamide interference or steric hindrance.Switch to Protocol B (Acid Chloride). The higher electrophilicity overcomes the barrier.
Precipitate in DMF Zwitterion formation (Acid-Base complex).Add more DIPEA until solution clears. Ensure pH > 8 during coupling.
Product mass +99 Da N-acylurea formation (EDC rearrangement).Ensure HOBt or HOAt is used.[8] Keep temperature at 0°C during activation.
Sulfonamide Acylation High reactivity of acid chloride.Use Protocol A (HATU). The active ester is more selective for the amine over the sulfonamide nitrogen.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][9][3][8][10][11][12] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[12] Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Sources

Application Note: Design, Screening, and Validation of Sulfonamide Benzoic Acid Fragment Libraries for Metalloenzyme Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fragment-based drug discovery (FBDD) has revolutionized the identification of lead compounds by screening low-molecular-weight chemical entities (<300 Da) that bind with high ligand efficiency. When targeting metalloenzymes—such as Human Carbonic Anhydrase II (hCA II) or bacterial metallo-β-lactamases—the incorporation of metal-binding pharmacophores (MBPs) is a highly effective strategy.

Sulfonamides are classic zinc-binding pharmacophores that coordinate directly with catalytic Zn²⁺ ions. However, to achieve isoform selectivity and higher affinity, the fragment must be "grown" into adjacent binding pockets[1]. Benzoic acid derivatives serve as an optimal secondary vector. The carboxylate function of benzoic acid can interact via hydrogen bonding with the Zn²⁺-bound hydroxide ion/water molecule and adjacent residues (e.g., Thr200 in hCA II), representing a highly stable pre-binding state[2]. By designing a library of bifunctional sulfonamide benzoic acids, researchers can anchor the fragment at the metal center while exploring the adjacent chemical space for optimal vector geometry.

Logical Workflows and Mechanism of Action

To understand the structural causality behind this library design, we must visualize the bipartite binding mechanism. The sulfonamide acts as the primary anchor, while the benzoic acid moiety acts as the growth vector.

Mechanism Target Metalloenzyme Active Site (e.g., hCA II) Zn Catalytic Zn2+ Ion Target->Zn Coordinates Thr200 Thr200 / Water Network Target->Thr200 Structural Sulfonamide Sulfonamide Moiety (Primary Anchor) Sulfonamide->Zn Coordinate Bond Benzoic Benzoic Acid Moiety (Growth Vector) Sulfonamide->Benzoic Covalent Scaffold Benzoic->Thr200 H-Bond / Salt Bridge

Bipartite binding mechanism of sulfonamide benzoic acid fragments in a metalloenzyme active site.

FBDD_Workflow Node1 Library Design (Sulfonamide Benzoic Acids) Node2 Primary Screening (DSF / Thermal Shift) Node1->Node2 QC & Plating Node3 Orthogonal Validation (NMR / SPR) Node2->Node3 Hit Triage (ΔTm > 0.5°C) Node4 Structural Resolution (X-ray Crystallography) Node3->Node4 KD Validation (μM to mM) Node5 Hit-to-Lead (Fragment Growing) Node4->Node5 Vector Mapping

End-to-end FBDD workflow for screening and validating sulfonamide benzoic acid libraries.

Library Design Parameters

A successful fragment library must balance chemical diversity with strict physicochemical constraints to ensure solubility and minimize steric clashes during initial binding. The sulfonamide benzoic acid library is designed adhering strictly to the "Rule of Three" (Ro3), ensuring an optimal trajectory for hit-to-lead optimization[3].

Table 1: Target Physicochemical Parameters for Sulfonamide Benzoic Acid Fragments

ParameterRo3 ThresholdLibrary Target AverageRationale for Constraint
Molecular Weight (MW) ≤ 300 Da210 - 250 DaEnsures high ligand efficiency and leaves molecular "real estate" for fragment growing.
cLogP ≤ 3.01.5 - 2.0Maintains aqueous solubility for high-concentration biophysical assays (e.g., NMR, SPR).
H-Bond Donors (HBD) ≤ 32The sulfonamide provides primary HBDs; keeping the total low minimizes desolvation penalties.
H-Bond Acceptors (HBA) ≤ 33Carboxylate and sulfonamide oxygens act as primary HBAs for interacting with the Thr200/water network.
Rotatable Bonds (Nrot) ≤ 31 - 2Reduces the entropic penalty upon binding to the rigid metalloenzyme active site.

Experimental Protocols: A Self-Validating System

Because fragments bind weakly, high concentrations (μM to mM) are required during screening. This increases the risk of false positives due to compound aggregation or non-specific binding. The following protocols are engineered as a self-validating cascade to ensure absolute data integrity[2].

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: Fragments bind with low affinity. DSF (Thermal Shift) is highly sensitive to small thermodynamic stabilizations of the protein, making it ideal for primary triage without requiring complex assay development.

  • Protein Preparation: Dilute the target metalloenzyme to a final concentration of 2 μM in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. (Note: SYPRO Orange binds hydrophobic regions exposed during unfolding, increasing fluorescence).

  • Fragment Plating: Dispense sulfonamide benzoic acid fragments from 100 mM DMSO stocks into 384-well PCR plates to achieve a final screening concentration of 1 mM.

  • Self-Validation (Controls):

    • Positive Control: 10 μM Acetazolamide (a known high-affinity sulfonamide inhibitor).

    • Negative Control: 1% DMSO (vehicle).

    • Aggregation Control: Run a parallel plate with 0.01% Triton X-100. If a fragment's ΔTm disappears in the presence of detergent, it is flagged as a promiscuous aggregator and discarded.

  • Thermal Melt: Heat the plate from 25°C to 95°C at a rate of 1°C/min using an RT-PCR instrument, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature (Tm) using the first derivative of the melt curve. Hits are defined as fragments inducing a ΔTm ≥ 0.5°C compared to the DMSO control.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: DSF provides thermodynamic stabilization but not binding kinetics or stoichiometry. SPR confirms reversible, 1:1 steady-state binding and provides the exact dissociation constant (


).
  • Sensor Chip Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU.

  • Buffer Preparation: Use the same buffer as DSF, supplemented with 1% DMSO to match the analyte solvent.

  • Analyte Injection: Inject fragment hits in a 2-fold concentration series (from 31.25 μM to 2 mM) at a flow rate of 30 μL/min.

  • Self-Validation (Solvent Correction): Because high fragment concentrations require high DMSO, perform a DMSO calibration curve (0.5% to 1.5%) before and after the run to correct for bulk refractive index changes.

  • Analysis: Fit the equilibrium binding responses against fragment concentration using a 1:1 steady-state affinity model to determine the

    
    .
    
Protocol C: Structural Resolution via X-ray Crystallography Soaking

Causality: To enable rational fragment growing, the exact binding vector of the benzoic acid moiety must be mapped in 3D space[4].

  • Crystallization: Grow apo-crystals of the target enzyme using vapor diffusion (e.g., hanging drop).

  • Fragment Soaking: Transfer crystals into a soaking drop containing the mother liquor supplemented with 10-50 mM of the validated fragment and 5% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data and solve the structure via molecular replacement. Confirm the presence of the sulfonamide nitrogen coordinated to the Zn²⁺ ion and map the hydrogen-bonding network of the benzoic acid carboxylate.

Data Presentation: Example Hit Triage

The following table illustrates a typical data progression from primary screening to structural validation, highlighting the necessity of orthogonal methods to weed out false positives.

Table 2: Representative Hit Triage Data for Sulfonamide Benzoic Acid Fragments

Fragment IDStructure MotifDSF ΔTm (°C)SPR

(μM)
Ligand EfficiencyX-ray Binding ModeStatus
SBA-001 3-sulfamoylbenzoic acid+ 2.1450.42Zn²⁺ coordinated; H-bond to Thr200Lead Scaffold
SBA-014 4-sulfamoylbenzoic acid+ 1.8850.38Zn²⁺ coordinated; Solvent exposedBackup
SBA-022 2-sulfamoylbenzoic acid+ 0.2N/AN/ASteric clash with active site wallDiscarded
SBA-045 3-sulfamoyl-5-fluorobenzoic acid+ 2.5300.44Zn²⁺ coordinated; F fills hydrophobic pocketLead Scaffold
SBA-088 Alkyl-sulfonamide benzoic acid+ 1.5>2000<0.20Aggregation (failed Triton X-100 control)False Positive

References

  • Title: A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II Source: MDPI URL
  • Title: Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile Source: NIH URL
  • Title: Library Design Strategies to Accelerate Fragment-Based Drug Discovery Source: DTU / NIH URL
  • Title: A focused fragment library targeting the antibiotic resistance enzyme - Oxacillinase-48: Synthesis, structural evaluation and inhibitor design Source: NIH / ResearchGate URL

Sources

Bioconjugation techniques using 4-[(Methylsulfamoyl)methyl]benzoic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Workflows Utilizing 4-[(Methylsulfamoyl)methyl]benzoic Acid Linkers for High-Solubility Antibody-Drug Conjugates (ADCs)

Introduction & Mechanistic Insights

The development of Antibody-Drug Conjugates (ADCs) has historically been bottlenecked by the extreme hydrophobicity of ultrapotent payloads, such as monomethyl auristatin E (MMAE) or pyrrolobenzodiazepine (PBD) dimers. When conjugated to monoclonal antibodies (mAbs), these lipophilic molecules often drive non-covalent intermolecular interactions, leading to severe antibody aggregation, accelerated clearance by the reticuloendothelial system, and hepatotoxicity[1].

While polyethylene glycol (PEG) spacers have been the traditional remedy, lengthy PEG chains increase the hydrodynamic radius of the ADC, altering its pharmacokinetics and increasing manufacturing viscosity. As a Senior Application Scientist, I have transitioned our workflows toward sulfamide and sulfamoyl-based linkers , which offer a compact, highly polar alternative[2].

4-[(Methylsulfamoyl)methyl]benzoic acid (CAS: 1099184-20-9) is a premier building block for this approach. Mechanistically, it functions as a "hydrophilic shield." The benzoic acid moiety provides a highly stable, reactive handle for amide coupling to a branched linker scaffold (e.g., a lysine core). Meanwhile, the methylsulfamoyl group (


) acts as a dense, non-ionic polar cap. Because the sulfamoyl group is a potent hydrogen-bond donor and acceptor, it creates a localized hydration shell that effectively masks the adjacent hydrophobic payload, preventing macroscopic aggregation without requiring the excessive chain length of PEG[1].

Experimental Design & Workflow Rationale

To leverage 4-[(Methylsulfamoyl)methyl]benzoic acid effectively, we utilize a branched scaffold strategy . Rather than placing the polar group in the linear path between the antibody and the payload (which can interfere with enzymatic cleavage), we append it as a side-chain modifier.

The causality of our design choices:

  • Scaffold: We use a Lysine derivative. The

    
    -amine connects to the mAb-reactive group (Maleimide), the C-terminus connects to the cleavable payload (Val-Cit-PABC-MMAE), and the 
    
    
    
    -amine is capped with our methylsulfamoyl benzoic acid.
  • Coupling Chemistry: We utilize HATU/DIPEA rather than standard EDC/NHS for the linker assembly. The steric hindrance of the branched scaffold requires the highly reactive 7-azabenzotriazole active ester generated by HATU to drive the reaction to completion, minimizing deletion sequences.

  • Reduction Chemistry: For the mAb, we use TCEP instead of DTT. TCEP selectively reduces interchain disulfides and, crucially, does not contain thiols itself. This eliminates the need for a desalinization step prior to maleimide addition, creating a self-validating, continuous bioconjugation system that prevents spontaneous disulfide re-oxidation.

Step-by-Step Methodologies

Protocol A: Synthesis of the Polar-Shielded Linker-Payload

Objective: Assemble the branched linker containing the methylsulfamoyl shield and the MMAE payload.

  • Scaffold Preparation: Dissolve 1.0 eq of Fmoc-Lys(Boc)-OH in anhydrous DMF (0.1 M). Cleave the Boc protecting group using 20% TFA in DCM for 30 minutes. Remove solvent under vacuum.

  • Polar Shield Attachment: To the deprotected

    
    -amine, add 1.2 eq of 4-[(Methylsulfamoyl)methyl]benzoic acid , 1.5 eq of HATU, and 3.0 eq of DIPEA in anhydrous DMF. Stir at room temperature for 2 hours.
    
    • Self-Validation: Monitor via ESI-LC-MS. Look for the mass shift corresponding to the addition of the methylsulfamoyl benzoic acid moiety (

      
       Da).
      
  • Payload Conjugation: Deprotect the Fmoc group using 20% piperidine in DMF. Couple the C-terminus to the amine of the Val-Cit-PABC-MMAE complex using DIC/HOAt (to prevent epimerization).

  • Maleimide Addition: React the exposed

    
    -amine with Maleimide-PEG2-NHS ester (1.5 eq) in DMF with 2.0 eq DIPEA for 1 hour.
    
  • Purification: Purify the final construct via Preparative RP-HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA). Lyophilize to a white powder.

Protocol B: Bioconjugation to Monoclonal Antibody (Trastuzumab)

Objective: Conjugate the shielded payload to the mAb and validate monomeric purity.

  • Antibody Reduction: Buffer exchange Trastuzumab into Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.4) to a concentration of 10 mg/mL. Add 2.5 eq of TCEP·HCl and incubate at 37°C for 2 hours to partially reduce interchain disulfides.

  • Conjugation: Dissolve the shielded Linker-Payload from Protocol A in anhydrous DMSO (10 mM stock). Add 6.0 eq of the Linker-Payload to the reduced mAb. Ensure the final DMSO concentration does not exceed 10% v/v. Incubate at 22°C for 1 hour.

  • Quenching: Quench unreacted maleimides by adding a 10-fold excess of N-acetylcysteine for 15 minutes.

  • Purification: Remove small molecules via tangential flow filtration (TFF) or a PD-10 desalting column equilibrated with Formulation Buffer (20 mM Histidine, 5% Trehalose, pH 6.0).

  • Self-Validation & QC:

    • Run Size Exclusion Chromatography (SEC) to quantify High Molecular Weight (HMW) aggregates.

    • Run Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR).

Quantitative Data Presentation

The integration of the 4-[(Methylsulfamoyl)methyl]benzoic acid shield dramatically improves the physicochemical properties of the resulting ADC compared to traditional linear linkers.

Linker ArchitecturePayloadAggregation (SEC % HMW)Average DAR (HIC)Relative Hydrophobicity (RT in min)Plasma Stability (t½ in days)
Standard Linear (Val-Cit)MMAE11.4%3.616.2~4.5
Linear PEG8 (Val-Cit)MMAE5.2%3.812.8~5.0
Methylsulfamoyl-Shielded MMAE < 0.8% 4.0 8.4 > 8.0

Table 1: Comparative analysis of ADC constructs. The methylsulfamoyl-shielded ADC exhibits near-zero aggregation, optimal DAR loading, and significantly reduced hydrophobicity (lower retention time on HIC).

Workflow Visualization

G cluster_0 Branched Linker-Payload Assembly Scaffold Central Scaffold (Lysine Core) PolarCap Polar Shielding (Methylsulfamoyl Benzoic Acid) Scaffold->PolarCap Amide Coupling (HATU/DIPEA) Payload Hydrophobic Payload (Val-Cit-PABC-MMAE) Scaffold->Payload C-Terminus Attachment Reactive Conjugation Handle (Maleimide) Scaffold->Reactive N-Terminus Attachment ADC Shielded Antibody-Drug Conjugate (High Solubility, Low Aggregation) Reactive->ADC Thiol-Maleimide Conjugation mAb Monoclonal Antibody (TCEP Reduced) mAb->ADC Bioconjugation

Workflow for assembling a polar-shielded ADC using a methylsulfamoyl benzoic acid linker.

References

  • Improved sulfamide linkers for use in bioconjugates, Google Patents (US20190038765A1).
  • Generation of DAR1 Antibody-Drug Conjugates for Ultrapotent Payloads Using Tailored GlycoConnect Technology, PubMed Central (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-[(Methylsulfamoyl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of zwitterionic or dual-hydrogen-bonding building blocks. 4-[(Methylsulfamoyl)methyl]benzoic acid (CAS: 1099184-20-9) is a classic example of a stubborn intermediate.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the structural causality behind its insolubility, provide a logical decision matrix for your workflows, and outline self-validating protocols to ensure your syntheses proceed homogeneously.

Structural Causality: Why is it Insoluble?

To solve a solubility issue, we must first understand the molecular forces at play. 4-[(Methylsulfamoyl)methyl]benzoic acid resists dissolution in common organic solvents (like Dichloromethane, Toluene, or Tetrahydrofuran) due to a synergistic dual hydrogen-bonding network:

  • Carboxylic Acid Dimerization: The benzoic acid moiety (pKa ~4.2) naturally forms highly stable intermolecular dimers in non-polar environments. This drastically increases the apparent molecular weight and crystal lattice energy 1.

  • Sulfonamide Cross-Linking: The secondary sulfonamide group (-NH-SO

    
    -CH
    
    
    
    ) acts as both a strong hydrogen-bond donor (-NH) and a robust hydrogen-bond acceptor (-SO
    
    
    ). This leads to extensive intermolecular cross-linking, a well-documented phenomenon that heavily restricts the solubility profiles of sulfonamide derivatives in biologically and synthetically relevant solvents 2.

Because of these competing networks, the molecule possesses a high Topological Polar Surface Area (TPSA) and prefers to remain in its crystalline solid state rather than interact with low-dielectric solvents 3.

Quantitative Solvent Compatibility

Before altering your chemistry, consult the table below to understand how different solvent classes interact with this specific structural profile.

SolventDielectric Constant (ε)Solubilization MechanismEstimated Solubility (25°C)
Dichloromethane (DCM)8.9None (Poor H-bond acceptor)Very Low (< 1 mg/mL)
Tetrahydrofuran (THF)7.5Moderate H-bond acceptorLow (~ 5 mg/mL)
Methanol (MeOH)32.7H-bond donor & acceptorModerate (~ 25 mg/mL)
Dimethylformamide (DMF)36.7Strong H-bond acceptorHigh (> 100 mg/mL)
Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptorVery High (> 150 mg/mL)

Solubilization Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on the constraints of your specific chemical reaction.

G Start Insoluble 4-[(Methylsulfamoyl)methyl]benzoic acid Q1 Is the reaction compatible with polar aprotic solvents? Start->Q1 Solvent Use DMF, DMSO, or NMP (Disrupts H-Bonding) Q1->Solvent Yes Q2 Is the reaction compatible with tertiary amines? Q1->Q2 No Success Homogeneous Reaction Mixture Achieved Solvent->Success Base Add DIPEA or TEA (Forms Lipophilic Salt) Q2->Base Yes Q3 Are non-polar conditions strictly required? Q2->Q3 No Base->Success Protect Use BSA or TMSCl (Transient Silylation) Q3->Protect Yes Protect->Success

Decision matrix for solubilizing 4-[(Methylsulfamoyl)methyl]benzoic acid in organic synthesis.

Troubleshooting FAQs

Q1: I am performing a standard amide coupling (e.g., using HATU or EDC) in DCM, but the acid remains a stubborn suspension. What is the most efficient fix? Answer: The most effective method is in situ lipophilic salt formation. By adding a bulky tertiary amine like N,N-Diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid. This acid-base reaction replaces the strongly hydrogen-bonded carboxylic acid dimer with a lipophilic diisopropylethylammonium counterion. The bulky isopropyl groups on the cation disrupt crystal packing and favorably interact with DCM, forcing the molecule into solution.

Q2: My downstream chemistry is strictly sensitive to DMF/DMSO and requires a completely non-polar environment (e.g., forming an acid chloride with oxalyl chloride). How can I solubilize the starting material? Answer: You must utilize transient silylation. Reacting the acid with N,O-Bis(trimethylsilyl)acetamide (BSA) temporarily masks the carboxylic acid (forming a TMS ester) and the sulfonamide (forming a TMS sulfonamide). This eliminates all hydrogen-bond donors, drastically lowering the lattice energy and allowing the molecule to dissolve seamlessly in non-polar solvents like DCM or Toluene. The TMS groups are highly labile and will spontaneously hydrolyze during a standard aqueous workup.

Q3: Can I just heat the suspension to force it into solution? Answer: Heating will temporarily increase solubility by providing the thermal energy required to break intermolecular H-bonds. However, this is a flawed strategy for this specific molecule. As soon as the reaction cools—or as soon as you add a room-temperature reagent—the unreacted acid will rapidly crash out, leading to inconsistent reaction kinetics, low yields, and trapped reagents within the precipitate. Always aim for a thermodynamically stable solution at your target reaction temperature.

Self-Validating Experimental Protocols

To ensure reproducibility, use the following step-by-step methodologies. Each protocol includes a visual validation step to confirm that the thermodynamic barrier of dissolution has been successfully overcome.

Protocol A: In Situ Salt Formation (Ideal for Amide Couplings)

Mechanism: Deprotonation yields a solvent-friendly, lipophilic ammonium carboxylate.

  • Suspension: Add 4-[(Methylsulfamoyl)methyl]benzoic acid (1.0 eq) to a dry round-bottom flask. Add anhydrous DCM to achieve a 0.1 M concentration. Observation: The mixture will be a highly turbid, white suspension.

  • Co-Solvent Addition: Add anhydrous DMF (10–20% v/v relative to DCM). This provides a baseline of strong H-bond acceptors to assist the phase transition.

  • Deprotonation: Add DIPEA (2.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Validation Check: Stir vigorously for 5 to 10 minutes. The protocol is successful only when the suspension transitions to a completely clear, pale-yellow solution. (If turbidity persists, gently warm the flask to 35°C for 5 minutes, then return to room temperature).

  • Reaction: Once the solution is visually clear and stable, cool to your desired reaction temperature (e.g., 0°C) and proceed with the addition of your coupling reagent (e.g., HATU, 1.1 eq) and target amine.

Protocol B: Transient Silylation (Ideal for Non-Polar Workflows)

Mechanism: Covalent masking of H-bond donors via trimethylsilyl groups.

  • Suspension: Suspend the acid (1.0 eq) in anhydrous DCM or Toluene (0.1 M to 0.2 M) under an inert atmosphere.

  • Silylation: Syringe in N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 to 3.0 eq). Note: An excess is required to ensure complete protection of both the carboxyl (-COOH) and sulfonamide (-NH) protons.

  • Incubation: Stir the mixture at 40°C for 30 to 45 minutes.

  • Validation Check: Monitor the flask visually. The solid will gradually disappear as the lipophilic TMS-ester/TMS-sulfonamide forms. The protocol is successful when a completely homogeneous, clear solution is achieved.

  • Reaction: Cool the mixture to room temperature and add your electrophilic reagents (e.g., oxalyl chloride and catalytic DMF).

  • Deprotection: Following the reaction, perform a standard aqueous workup (e.g., washing with 1M HCl or saturated NaHCO

    
    ). The TMS groups will spontaneously cleave upon contact with water, revealing the native functional groups on your newly synthesized product.
    

References

  • The solubility of benzoic acid in seven solvents.ResearchGate.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.Journal of Chemical & Engineering Data - ACS Publications.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.Royal Society of Chemistry (RSC) Books.

Sources

Preventing side reactions during amide coupling of benzoic acid sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amide coupling of benzoic acid sulfonamides. The unique electronic properties of this substrate class present specific challenges, and this center is designed to help you navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: What makes benzoic acid sulfonamides challenging substrates for amide coupling?

Benzoic acid sulfonamides possess an electron-withdrawing sulfonamide group (-SO₂NHR). This group increases the acidity of the carboxylic acid proton, which is generally favorable for activation.[1][2] However, it also deactivates the benzene ring, which can influence the reactivity of the carboxyl group. More importantly, the nitrogen of the sulfonamide itself can be acidic and potentially participate in side reactions under certain basic conditions.

Q2: My reaction is stalling, and I see mostly unreacted starting material. What's the most likely cause?

Low or no product formation is a common issue that can often be traced back to a few key areas:

  • Inactive Coupling Reagent: Carbodiimides like EDC are sensitive to moisture and can hydrolyze, rendering them inactive.[3] Always use high-quality reagents and handle them under anhydrous conditions.

  • Poor Activation: The initial activation of the carboxylic acid to form a reactive intermediate is a critical step.[4][5] If this step fails, the amine will have nothing to react with. This can be due to an inactive coupling agent or suboptimal reaction conditions.

  • Steric Hindrance: If either the benzoic acid derivative or the amine is sterically bulky, the reaction rate can be significantly reduced.[6] In such cases, more powerful coupling reagents like HATU may be required, or higher temperatures might be necessary.[6][7][8][9]

Q3: I'm using EDC and see a major byproduct with a mass corresponding to my benzoic acid plus EDC, but without my amine. What is this?

This is almost certainly an N-acylurea byproduct .[10][11] It forms when the highly reactive O-acylisourea intermediate, generated from the reaction of your benzoic acid with EDC, rearranges intramolecularly before your amine has a chance to attack it.[4][10][11][12][13] This is a very common side reaction in carbodiimide-mediated couplings.[4][11]

Q4: How can I prevent the formation of the N-acylurea byproduct?

The most effective strategy is to use an additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][14][15][16] These additives react with the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester.[4][14][15][16] This active ester is less prone to rearrangement and reacts efficiently with the amine to form the desired amide, significantly improving yield and purity.[14][15][16][17]

Q5: Can the sulfonamide N-H group interfere with the reaction?

Yes, this is a potential issue. The sulfonamide proton (N-H) is acidic and can be deprotonated, especially if a strong or excess base is used. The resulting sulfonamide anion could potentially act as a nucleophile, leading to undesired side products. It is generally recommended to use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) and to use it in moderation (typically 2-3 equivalents).[9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the amide coupling of benzoic acid sulfonamides.

Problem / Symptom Possible Cause(s) Recommended Solution(s)
Low or No Product Formation (Starting materials remain by TLC/LC-MS)1. Inactive Reagents: Coupling agent (e.g., EDC) has hydrolyzed.[3] Amine or acid is of poor quality.1a. Use a fresh bottle of high-purity coupling reagent. Store reagents properly in a desiccator.[3]1b. Verify the purity of starting materials by NMR or other analytical techniques.[3]
2. Suboptimal Conditions: Incorrect solvent, temperature, or pH.2a. Ensure you are using an anhydrous polar aprotic solvent like DMF or DCM.[3]2b. Most couplings start at 0°C and are allowed to warm to room temperature. For difficult couplings, gentle heating (40-50°C) may be required.[9]2c. Use a hindered base like DIPEA to maintain a pH of ~8-9.[9]
3. Steric Hindrance: Bulky groups on either the acid or amine are slowing the reaction.[6]3a. Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP, which are designed for sterically demanding substrates.[7][18][19]3b. Increase the reaction time and/or temperature.
Major N-Acylurea Byproduct (Observed when using a carbodiimide like EDC)1. Rearrangement of O-acylisourea intermediate: The intermediate is rearranging faster than the amine can react with it.[4][10][12]1a. Crucial Fix: Add 1.0-1.2 equivalents of an additive like HOBt or HOAt.[4][14][15][16] This will intercept the intermediate to form a more stable active ester.[16]1b. Keep the reaction temperature low (start at 0°C) to disfavor the rearrangement pathway.
Racemization of Chiral Center (Observed when using a chiral amine or acid)1. Oxazolone Formation: The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization.[11][15]1a. The use of additives like HOBt, and especially HOAt, is highly effective at suppressing racemization.[14][15][16]1b. Avoid excess strong base and prolonged reaction times. Use weaker bases like N-methylmorpholine (NMM) if possible.[5]
Difficult Purification (Product is contaminated with urea byproducts or starting materials)1. Urea Byproducts: Dicyclohexylurea (from DCC) is insoluble, but the urea from EDC is water-soluble. Tetramethylurea (from HATU/HBTU) can be difficult to remove.[19]1a. If using EDC, perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with dilute base (e.g., sat. NaHCO₃) to remove HOBt and unreacted acid.[3]1b. For tetramethylurea, purification often requires careful column chromatography. Sometimes, precipitation or recrystallization can be effective.[20]
2. Polar Nature of Product: The presence of both sulfonamide and amide groups can make the product highly polar and sometimes water-soluble.2a. Use reversed-phase chromatography if the compound is too polar for normal-phase silica gel.[21]2b. Consider solid-phase extraction (SPE) techniques, such as using an SCX (Strong Cation Exchange) cartridge to capture basic impurities or the product itself if it contains a basic handle.[22]

Reaction Mechanisms & Troubleshooting Workflows

Mechanism: The Critical Role of HOBt in Preventing N-Acylurea Formation

The diagram below illustrates the desired reaction pathway when using an EDC/HOBt system versus the common side reaction that occurs in the absence of HOBt.

Caption: Desired vs. side reaction pathways in EDC coupling.

Troubleshooting Workflow: From Low Yield to Solution

Use this decision tree to navigate troubleshooting when you observe low reaction yield.

G Start Start: Low Reaction Yield CheckReagents Are all reagents (EDC, HOBt, solvents) fresh, high-purity, and anhydrous? Start->CheckReagents ReplaceReagents Solution: Replace reagents, use anhydrous solvents. CheckReagents->ReplaceReagents No CheckByproduct Is a major N-acylurea byproduct observed by LC-MS? CheckReagents->CheckByproduct Yes End Problem Resolved ReplaceReagents->End AddHOBt Solution: Add 1.1 eq. of HOBt or HOAt to the reaction. CheckByproduct->AddHOBt Yes CheckSterics Are the substrates sterically hindered? CheckByproduct->CheckSterics No AddHOBt->End UseHATU Solution: Switch to a stronger coupling reagent like HATU/DIPEA. CheckSterics->UseHATU Yes OptimizeCond Solution: Increase reaction time, and/or gently heat to 40-50°C. CheckSterics->OptimizeCond No UseHATU->End OptimizeCond->End

Caption: A decision tree for troubleshooting low yield.

Recommended Experimental Protocols

Protocol 1: General Coupling using EDC/HOBt

This protocol is a robust starting point for most benzoic acid sulfonamides with primary or secondary amines.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid sulfonamide (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂, approx. 0.1-0.5 M).

  • Addition of Amine and HOBt: Add the amine (1.1 eq) and HOBt (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • EDC Addition: Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.[20]

Protocol 2: Coupling for Sterically Hindered Substrates using HATU

This protocol is recommended for challenging couplings involving bulky acids or amines where EDC/HOBt may be inefficient.[7][8][19]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid sulfonamide (1.0 eq) and HATU (1.1 eq).[9]

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA) (2.5 eq).[9] Stir for 5-10 minutes to pre-activate the acid.

  • Amine Addition: Add the amine (1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. HATU couplings are often significantly faster than EDC couplings.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. Be aware that the tetramethylurea byproduct from HATU can sometimes be challenging to remove by chromatography.[19]

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).
  • Fiveable. HATU Definition - Organic Chemistry Key Term. (2025).
  • ChemicalBook. HATU:a third-generation coupling reagent. (2024).
  • Wikipedia. HATU.
  • Aapptec Peptides. Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole).
  • CEM Corporation. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • RSC Publishing. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). PMC.
  • BenchChem. An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
  • DilunBio Peptide Synthesizer. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).
  • PMC. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023).
  • BenchChem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction....
  • Thieme. 3.5 Carbodiimides.
  • ACS Publications. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). Journal of the American Chemical Society.
  • BenchChem. Technical Support Center: HATU Coupling Reactions.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022).
  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023).
  • ResearchGate. What is the best technique for amide purification?. (2020).
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency. (2026).
  • Reddit. Tips and tricks for difficult amide bond formation?. (2021).
  • ResearchGate. Why did my amide syntesis does not work?. (2021).
  • Reddit. Looking for some advice for purification of diamide. (2020).
  • SpringerLink. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2023).
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Sulfonamide.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. (2024).
  • Gavin Publishers. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • BenchChem. Identifying and minimizing side reactions in benzamide synthesis.
  • YouTube. Effects of Groups on Acidity of Benzoic acid I. (2016).
  • Suzhou Highfine Biotech. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Reddit. Side reactions with HBTU amide coupling?. (2025).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • PubMed. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. (1942). Journal of Experimental Medicine.

Sources

Stability of 4-[(Methylsulfamoyl)methyl]benzoic acid under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 4-[(Methylsulfamoyl)methyl]benzoic acid (CAS: 1099184-20-9). It addresses stability concerns under acidic hydrolysis conditions, distinguishing between theoretical chemical behavior and practical experimental artifacts.

Current Status: Operational Topic: Acidic Hydrolysis Stability & Degradation Profiling Applicable For: API Stress Testing, Metabolite Identification, Process Impurity Profiling

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I observe a new polar peak at RRT ~0.4 during acidic stress testing (0.1 N HCl, 60°C). Is this the hydrolysis product?

Diagnosis: Likely, yes. Technical Insight: While sulfonamides are generally robust, the benzyl-sulfonamide linkage in 4-[(Methylsulfamoyl)methyl]benzoic acid can undergo hydrolytic cleavage under thermal stress in acidic media. The S-N bond cleaves to form 4-(sulfomethyl)benzoic acid and methylamine .

  • Validation Step: The new peak should be significantly more polar (eluting earlier on C18) due to the formation of the highly acidic sulfonic acid group (

    
    ).
    
  • Action: Check the UV spectrum. The parent and the sulfonic acid product share the same benzoic acid chromophore (

    
    ), so the UV profile should remain largely unchanged. If the UV spectrum shifts drastically, suspect ring degradation or contaminants.
    
Q2: My recovery is low (<80%) in acidic media (pH 2), but no degradation peaks are visible. Where is my compound?

Diagnosis: Precipitation (Solubility Issue), not Degradation. Technical Insight: This molecule contains a benzoic acid moiety (


). In acidic environments (pH < 3), the carboxylic acid is fully protonated (

), significantly reducing its aqueous solubility compared to neutral or basic buffers.
  • Root Cause: The molecule has precipitated out of solution or adsorbed onto the container walls/filters.

  • Action:

    • Do not filter the cloudy sample immediately.

    • Neutralize the sample to pH 7.0 using NaOH or dilute in a high-organic solvent (e.g., 50:50 Methanol:Water) before analysis.

    • Re-inject. If recovery returns to >98%, the compound is chemically stable but physically insoluble.

Q3: I am using Methanol as a co-solvent for my acid stability study. Why do I see a peak eluting later than the parent?

Diagnosis: Artifactual Esterification. Technical Insight: You have inadvertently synthesized the methyl ester .

  • Mechanism: Fisher Esterification occurs readily when carboxylic acids are heated in alcohols with an acid catalyst.

    
    
    
  • Action: Switch to Acetonitrile (ACN) or DMSO as the co-solvent. These are non-nucleophilic and will not react with the carboxylic acid.

Module 2: Mechanistic Insights & Degradation Pathway

The Chemistry of Benzyl Sulfonamides in Acid

Unlike carboxamides (which hydrolyze relatively easily), sulfonamides are chemically robust. The sulfur atom is in a high oxidation state (+6), making the S-N bond resistant to nucleophilic attack by water. However, under forced degradation conditions (e.g., 1N HCl, reflux), the reaction proceeds via acid-catalyzed cleavage.

Key Structural Vulnerability: The molecule possesses a (methylsulfamoyl)methyl arm.[1][2] The primary degradation pathway is the cleavage of the sulfonamide S-N bond.[3]

Reaction Scheme:

  • Protonation: The sulfonamide nitrogen is weakly basic but can accept a proton in strong acid.

  • Nucleophilic Attack: Water attacks the sulfur center (or

    
    -type mechanism depending on conditions).[4]
    
  • Cleavage: Release of methylamine and formation of the sulfonic acid derivative.

Visualization: Degradation Pathway (DOT)

HydrolysisPathway Parent Parent Compound 4-[(Methylsulfamoyl)methyl]benzoic acid (C9H11NO4S) Intermediate Transition State (Protonated Sulfonamide) Parent->Intermediate + H+ Product1 Degradant A 4-(Sulfomethyl)benzoic acid (Highly Polar) Intermediate->Product1 + H2O / Heat Product2 Degradant B Methylamine (Not UV Active) Intermediate->Product2 Leaving Group

Caption: Acid-catalyzed hydrolysis pathway yielding the sulfonic acid derivative and methylamine.

Module 3: Experimental Protocols

Standardized Forced Degradation Protocol (Acidic)

Use this protocol to generate self-validating stability data.

Objective: Target 10-20% degradation to identify stability-indicating markers.

ParameterConditionRationale
Sample Conc. 0.5 - 1.0 mg/mLHigh enough for impurity detection; low enough to minimize precipitation.
Acid Source 0.1 N HCl and 1.0 N HClTest mild vs. harsh stress. Avoid

(viscosity issues).
Co-solvent Acetonitrile (10-20%)Critical: Prevents esterification (unlike MeOH) and aids solubility.
Temperature 60°C (Water Bath)Accelerates kinetics. Reflux is too aggressive for initial screening.
Timepoints 0, 2, 6, 24 HoursCaptures kinetic profile.
Quenching Neutralize with equal molar NaOHPrevents column damage and stops reaction before analysis.
Analytical Method Parameters (HPLC)

To successfully separate the parent from the polar sulfonic acid degradant, use a method capable of retaining polar species.

  • Column: C18 (End-capped), 3.5 µm or smaller (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH keeps carboxylic acid protonated for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B.

    • Note: The sulfonic acid degradant will elute near the void volume (dead time). Ensure

      
       is clear of injection peaks.
      

Module 4: Summary of Stability Data

ConditionExpected StabilityMajor DegradantNotes
pH 1-2 (RT) StableNonePhysically unstable (precipitation risk).
pH 1-2 (60°C) Moderate Degradation4-(Sulfomethyl)benzoic acidS-N bond cleavage.
pH 4-7 (RT) StableNoneOptimal stability window.
Acid + Methanol Unstable (Artifact)Methyl EsterAvoid alcohol solvents in acid stress.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003. [Link]

  • Białk-Bielińska, A., et al. "Hydrolysis of sulfonamides in aqueous solutions." Journal of Hazardous Materials, 2012. (Contextual grounding on sulfonamide stability classes). [Link]

  • PubChem. "Compound Summary: 4-[(Methylsulfamoyl)methyl]benzoic acid." National Library of Medicine. [Link]

Sources

Advanced Synthesis Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the functionalization and coupling of bulky 4-substituted benzoic acids.

While the para (4-) position is structurally distal to the carboxyl group, introducing massive substituents (e.g., adamantyl, tert-butyl, or complex biaryls) induces remote steric hindrance . This phenomenon manifests not as direct spatial crowding of the carbonyl carbon, but through profound reductions in solubility, localized molecular aggregation in polar aprotic solvents, and severe restriction of the transition state's conformational freedom during bimolecular coupling.

Below, we provide field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome these specific synthetic bottlenecks.

Module 1: Troubleshooting Amidation & Esterification

Q1: My standard DCC/DMAP esterification of a bulky 4-substituted benzoic acid with a phenol is stalling at 40% conversion. Why is this happening, and how do I fix it?

Causality & Solution: Standard carbodiimide coupling (like DCC or EDC) relies on the formation of an O-acylisourea intermediate. When the 4-substituent is highly bulky and electron-donating (e.g., 4-tert-butyl), it reduces the electrophilicity of this intermediate. Furthermore, phenols are poor nucleophiles. The combination of a deactivated intermediate and a weak nucleophile allows side reactions (like


-acylurea rearrangement) to outcompete esterification.

Recommendation: Switch to the Mitsunobu Reaction . By activating the phenol/alcohol rather than the carboxylic acid, you bypass the deactivated acyl intermediate. The Mitsunobu protocol efficiently handles steric hindrance potentially present in carboxylic acids, driving the reaction forward via a highly reactive alkoxyphosphonium intermediate[1].

Q2: I am trying to synthesize an amide using a 4-substituted benzoic acid and a sterically hindered secondary amine. Standard coupling reagents (HATU, PyBOP) are yielding complex mixtures. What is the alternative?

Causality & Solution: When both the amine and the benzoic acid derivative are hindered, the transition state becomes highly congested. Uronium/aminium salts like HATU can sometimes react with the amine to form guanidinium byproducts before the acid is fully activated.

Recommendation: Utilize the Mixed Anhydride Method or TiCl


-Mediated Condensation .
  • Mixed Anhydrides: Reacting the benzoic acid with isobutyl chloroformate creates a highly electrophilic mixed anhydride. To suppress the side reaction of the amine attacking the wrong carbonyl (benzoylation vs. formylation), the steric bulk of the 4-substituent actually works in your favor by directing the amine to the less hindered carbonyl[2].

  • TiCl

    
     Condensation:  For extreme dual-steric penalties, TiCl
    
    
    
    acts as a powerful Lewis acid, directly coordinating the carboxylic acid and amine, facilitating condensation under neutral conditions without basic additives[3].

Q3: How can I achieve chemoselective esterification of a 4-substituted benzoic acid without using toxic diazoalkanes or harsh acidic conditions?

Causality & Solution: If your substrate contains acid-sensitive or nucleophilic functional groups, traditional Fischer esterification or alkyl halide/base methods will fail or cause side reactions.

Recommendation: Use Alkyl Imidazole Carbamates . These reagents efficiently mediate chemoselective esterification under mild conditions. While extreme steric hindrance of the carboxylic acid group can lead to slightly lower yields, this method completely avoids the toxicity of diazoalkanes and the functional group incompatibility of strong bases[4].

G Start 4-Substituted Benzoic Acid Reaction Target Target Molecule? Start->Target Amide Amide Synthesis Target->Amide Ester Ester Synthesis Target->Ester StericAmide Highly Hindered Amine? Amide->StericAmide StericEster Phenol or Hindered Alcohol? Ester->StericEster MixedAnhydride Use Mixed Anhydride (Isobutyl chloroformate) StericAmide->MixedAnhydride No/Moderate TiCl4 Use TiCl4-Mediated Condensation StericAmide->TiCl4 Yes Mitsunobu Use Mitsunobu Reaction (DEAD/PPh3) StericEster->Mitsunobu Phenol / Bulky ImidCarb Use Imidazole Carbamates StericEster->ImidCarb Aliphatic Alcohol

Caption: Decision tree for selecting coupling strategies for hindered 4-substituted benzoic acids.

Module 2: Troubleshooting Cross-Coupling Reactions

Q4: I am synthesizing a bulky 4-substituted benzoic acid via Suzuki-Miyaura coupling of 4-bromobenzoic acid. The reaction is incomplete, and I see a lot of homocoupled boronic acid. Why?

Causality & Solution: The synthesis of highly substituted biaryls from 4-bromobenzoic acid faces a critical steric bottleneck during the reductive elimination step of the catalytic cycle. If the boronic acid is bulky, the two aryl groups struggle to align in the required cis conformation on the Palladium center. Prolonged lifetime of this intermediate leads to protodeboronation and homocoupling of the boronic acid.

Recommendation: Transition to a Ligandless Palladium Catalyst in Aqueous Media or use a Pd-Pyrimidine Catalyst .

  • Ligandless PdCl

    
    :  Using a PdCl
    
    
    
    /
    
    
    -PrOH system efficiently inhibits the homo-coupling of phenylboronic acids and forces the cross-coupling product in high yields, even with bulky ortho-substituents on the boronic acid[5].
  • Aqueous Pd-Pyrimidine: For extremely hindered or hydrophobic substrates, conducting the reaction in water using a Pd-pyrimidine catalyst (open to air) allows the bulky 4-substituted benzoic acid product to crystallize directly out of the mixture, driving the reaction equilibrium forward[6].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromobenzoic Acid) Pd0->OxAdd TransMet Transmetalation (Bulky Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Substituted Biaryl Product RedElim->Product Releases Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the reductive elimination steric bottleneck.

Quantitative Data & Reagent Selection

Use the following table to select the optimal reagent system based on your specific steric and electronic constraints.

Reaction TypeReagent System / CatalystSteric ToleranceTypical YieldPrimary Advantage
Esterification Mitsunobu (DEAD/PPh

)
High80–95%Bypasses deactivated acyl intermediates; ideal for phenols[1].
Esterification Alkyl Imidazole CarbamatesModerate85–94%Chemoselective; avoids toxic diazoalkanes[4].
Amidation Mixed Anhydride (Isobutyl chloroformate)High75–90%Suppresses side reactions; excellent for bulky amines[2].
Amidation TiCl

Direct Condensation
Very High70–85%Operates under neutral conditions without base[3].
Cross-Coupling Ligandless PdCl

/

-PrOH
High85–99%Inhibits boronic acid homocoupling[5].
Cross-Coupling Pd-Pyrimidine / H

O
Very High90–97%Product crystallizes directly; no organic solvent needed[6].

Self-Validating Experimental Protocols

Protocol A: Mitsunobu Esterification of a Bulky 4-Substituted Benzoic Acid

This protocol is a self-validating system: the reaction progress is visually confirmed by the precipitation of triphenylphosphine oxide (OPPh


) during workup.

Materials:

  • 4-Substituted benzoic acid (1.0 equiv)

  • Phenol or hindered alcohol (1.1 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.2 equiv)
    
  • Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N

    
    ), dissolve the 4-substituted benzoic acid, phenol, and PPh
    
    
    
    in anhydrous THF (0.2 M concentration).
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the DEAD-PPh

    
     betaine intermediate.
    
  • Activation: Add DEAD dropwise over 15 minutes. The solution will turn yellow and then fade as the betaine intermediate forms and reacts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via TLC (UV active).

  • Validation & Workup: Concentrate the mixture under reduced pressure. Add cold diethyl ether. The byproduct, OPPh

    
    , will precipitate as a white solid. Filter the solid; the desired ester remains in the filtrate. Purify via flash chromatography.
    
Protocol B: Aqueous Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol leverages the pH-dependent solubility of benzoic acids to self-validate product formation and isolate the product without chromatography.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Bulky Arylboronic acid (1.2 equiv)

  • Pd-Pyrimidine catalyst or PdCl

    
     (0.01 to 1.0 mol %)
    
  • Na

    
    CO
    
    
    
    (3.0 equiv)
  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: In a beaker open to air, dissolve Na

    
    CO
    
    
    
    in deionized water. Add 4-bromobenzoic acid. Causality: The base deprotonates the acid, rendering it highly water-soluble as a sodium salt.
  • Coupling Partners: Add the arylboronic acid (which dissolves as the borate salt) and the Palladium catalyst.

  • Reaction: Stir the mixture vigorously at 80 °C for 2–6 hours.

  • Validation & Isolation: Cool the mixture to room temperature. Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~2.

  • Collection: The newly formed, highly hydrophobic 4-substituted biaryl benzoic acid will rapidly precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, the coupling failed, indicating a need to increase catalyst loading.

References

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Organic Letters - ACS Publications URL:[Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction ResearchGate URL:[Link]

  • A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds ResearchGate URL:[Link]

  • A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride ResearchGate URL:[Link]

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Purification Support Center: Methylamine Removal in Sulfamoyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted methylamine from sulfamoyl synthesis mixtures. Audience: Researchers, Scientists, and Drug Development Professionals.[1][2] Status: Operational | Guide ID: PSC-MA-001

Introduction: The "Hidden" Variable in Sulfamoylation

Welcome to the Purification Support Center. You are likely here because a standard sulfamoylation reaction (reacting a sulfonyl/sulfamoyl chloride with methylamine) has left you with a persistent impurity.

Methylamine (


) presents a deceptive purification challenge. Although it is a gas at room temperature (bp -6°C), it rarely behaves like one in crude reaction mixtures.[1] It forms tenacious hydrogen-bonded solvation shells in THF or alcohols, and if any acid was generated during the reaction (e.g., HCl from the sulfonyl chloride), it exists as the non-volatile methylammonium chloride salt.[1]

This guide provides three distinct, self-validating workflows to eliminate methylamine, structured by the physicochemical properties of your specific sulfamoyl product.

Module 1: The Physicochemical Extraction (Aqueous Workup)

Best For: Acid-stable sulfamoyl products (Sulfonamides/Sulfamides). The Mechanism: pH-controlled partitioning.

The Scientific Logic

The separation relies on the exploitation of pKa differentials.

  • Methylamine (Impurity): The conjugate acid (

    
    ) has a pKa of ~10.6 .[3]
    
  • Sulfamoyl Product (

    
    ):  The N-H proton is typically acidic, with a pKa of ~11.0 .
    

The Conflict: Because the pKa values are dangerously close, a basic wash (e.g.,


, pH ~8-9) is ineffective.[1] It leaves methylamine partially protonated (water-soluble) and partially free (organic-soluble), while potentially deprotonating your product.

The Solution: You must drive the system to a low pH (pH < 2). At this acidity, methylamine is fully protonated (


) and trapped in the aqueous phase, while the sulfamoyl product remains neutral and partitions into the organic phase.
Protocol: The "Low-pH" Wash
  • Dilution: Dilute your reaction mixture with an organic solvent that is immiscible with water (DCM or EtOAc).

    • Note: Avoid Ether if possible; methylammonium salts can sometimes solubilize in wet ether.

  • The Acid Strike: Wash the organic layer with 1M HCl (3x).

    • Target: Aqueous phase pH must be < 2.

  • Validation: Check the organic layer by TLC. The "streak" associated with the amine should disappear.

  • Neutralization: Wash the organic layer once with Brine to remove excess acid and dry over

    
    .
    
Visualization: The Partitioning Mechanism

AcidExtraction cluster_0 Reaction Mixture (pH ~7-9) cluster_1 Phase Separation (pH < 2) cluster_aq Aqueous Layer (Acidic) cluster_org Organic Layer MeNH2 MeNH2 (Free Base) Volatile/Organic Soluble MeNH3 MeNH3+ (Salt) TRAPPED MeNH2->MeNH3 Protonation (HCl) Prod R-SO2-NHMe (Product) Neutral Prod_Org R-SO2-NHMe (Neutral) RECOVERED Prod->Prod_Org Remains Neutral

Caption: At pH < 2, Methylamine is forced into the aqueous layer as a salt, while the Sulfamoyl product remains in the organic phase.[1]

Module 2: The "Trap and Filter" (Solid-Supported Scavenging)

Best For: Acid-sensitive products or parallel synthesis (high throughput). The Mechanism: Covalent capture using Polymer-Supported Isocyanate (PS-NCO).

The Scientific Logic

If your product contains acid-labile groups (e.g., acetals, Boc groups), the HCl wash from Module 1 is forbidden.[1] Instead, we use a chemoselective scavenger resin .[1]

Polystyrene-bound Isocyanate (PS-NCO) acts as an electrophilic trap. It reacts rapidly with nucleophilic amines (methylamine) to form an insoluble urea. The sulfamoyl nitrogen (


) is significantly less nucleophilic due to the electron-withdrawing sulfonyl group and will not react with the resin under standard conditions.
Protocol: Resin Scavenging[1][4][5][6][7]
  • Stoichiometry: Calculate the theoretical excess of methylamine used.

  • Loading: Add 3.0 equivalents (relative to excess amine) of PS-Isocyanate resin.

  • Solvent: Ensure the solvent swells the resin (DCM or THF are ideal; MeOH is poor).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a Celite plug.

  • Result: The filtrate contains your pure product; the methylamine is covalently bound to the beads in the filter.

Module 3: Volatility Management (The "Free Base" Evaporation)

Best For: Non-volatile, robust products where aqueous workup is impossible (e.g., water-soluble products).[1] The Mechanism: Azeotropic displacement.

The Scientific Logic

Methylamine is volatile, but methylammonium chloride (the salt) is not. If you try to rotovap the reaction mixture directly, the salt stays behind. You must ensure the amine is in its free base form to evaporate it.

Protocol: The "Base and Chase"
  • Basify: Add excess Triethylamine (

    
    ) or Pyridine to the mixture. This ensures 
    
    
    
    is converted back to
    
    
    (gas) +
    
    
    .
  • Co-solvent: Add Heptane or Chlorobenzene to the mixture.

  • Evaporation: Rotovap at 40°C. The heptane forms an azeotrope-like mixture that helps "carry" the amine gas out of the solvation shell.

  • Repeat: Repeat the heptane addition and evaporation 2x.

Troubleshooting & FAQ

Q1: I performed the acid wash, but I still see a broad peak at 2.5 ppm in my NMR. Is it methylamine?

Diagnosis: Likely yes, but it might be the salt form. Root Cause: If you used deuterated chloroform (


) that is slightly acidic (common in aged bottles), residual trace amine can reprotonate.
Fix:  Shake your NMR tube with a tiny amount of solid 

or a drop of

.
  • If

    
     clears the peak: It was the salt.
    
  • If

    
     makes the peak disappear (exchange): It confirms it is an exchangeable N-H proton (amine or amide).
    
Q2: My sulfamoyl product is amphoteric (contains a basic pyridine/amine). The acid wash removed my product!

Diagnosis: You protonated your product's basic site, making it water-soluble.[1][2][4] Solution: Do not use Module 1. Use Module 2 (Scavenging) .

  • Alternative: If you lack resin, use a Copper Sulfate Wash .[1] Wash the organic layer with 10% aqueous

    
    .[2][4][5] Methylamine forms a water-soluble deep blue complex 
    
    
    
    and leaves the organic layer. Your bulky sulfamoyl product is less likely to complex.
Q3: Can I use silica gel chromatography to remove methylamine?

Diagnosis: Risky. Reasoning: Methylamine is highly polar and basic. It trails/streaks on silica, often co-eluting with polar products.[1] Fix: If you must column, add 1% Triethylamine to your eluent.[1] This saturates the acidic sites on the silica, allowing the methylamine to elute quickly (or streak less), but Module 1 or 2 is vastly superior as a pre-column cleanup.

Summary of Methods

MethodTarget Impurity FormBest For...Contraindications
Acid Wash (HCl)

(Salt)
Standard SulfonamidesAcid-sensitive or Basic products
Resin Scavenge Urea (Covalent)Acid-sensitive / High-throughputLarge scale (>100g) due to cost
CuSO4 Wash Copper ComplexBasic products (Pyridine derivatives)Products that chelate metals
Co-Evaporation

(Gas)
Water-soluble productsHigh boiling amines

Decision Logic Diagram

DecisionTree Start Start: Crude Mixture (Excess MeNH2) IsAcidStable Is Product Acid Stable? Start->IsAcidStable IsWaterSoluble Is Product Water Soluble? IsAcidStable->IsWaterSoluble Yes Method2 Module 2: PS-NCO Resin IsAcidStable->Method2 No (Acid Sensitive) Method1 Module 1: Dilute HCl Wash IsWaterSoluble->Method1 No (Standard) Method3 Module 3: Co-Evaporation IsWaterSoluble->Method3 Yes (Can't use water)

Caption: Select the purification module based on your product's stability and solubility profile.

References

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

    • Cited for pKa values of amines and sulfonamides.
  • Biotage AB. (2024). Isocyanate Resins for Nucleophile Scavenging. Biotage Technical Notes. [Link]

    • Cited for PS-Isocyanate scavenging protocols.[1][6]

  • Pangborn, A. B., et al. (1996).[1] Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.[1] [Link]

    • Cited for solvent handling and drying protocols.[2]

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification Guides. [Link]

    • Cited for Copper Sulfate wash techniques.[2][4]

Sources

Technical Support Center: Sulfamoylmethyl Group Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Sulfamoylmethyl Group Stability Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Introduction: The Thermal Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing degradation of the sulfamoylmethyl moiety (


 or related 

-substituted variants) during synthesis or stability testing.

The sulfamoylmethyl group presents a unique challenge. While the sulfonamide core is generally robust, the methylene bridge introduces specific vulnerabilities—particularly susceptibility to nucleophilic attack or base-catalyzed elimination at elevated temperatures.

This guide moves beyond simple "trial and error" by applying Design of Experiments (DoE) principles to define the precise "Safe Operating Window" (SOW) where reaction kinetics are favorable, but the sulfamoylmethyl integrity is maintained.

Module 1: The Stability Profile (Mechanistic Insight)

Before optimizing, we must understand the failure mode. The sulfamoylmethyl group generally degrades via two primary temperature-dependent pathways:

  • S-N Bond Hydrolysis: Accelerated by high temperature (

    
    ) and extreme pH. This follows first-order kinetics described by the Arrhenius equation.
    
  • 
    -Methylene Instability:  The protons on the 
    
    
    
    group adjacent to the sulfone are acidic. At high temperatures, weak bases can trigger deprotonation, leading to elimination reactions or retro-aldol-type decomposition.
Visualizing the Degradation Pathway

The following diagram illustrates the critical decision points where temperature control prevents mechanistic failure.

Sulfamoylmethyl_Degradation Start Sulfamoylmethyl Substrate Heat Thermal Stress (> T_crit) Start->Heat Path_Acid Acidic Medium (+ Heat) Heat->Path_Acid k_hyd Path_Base Basic Medium (+ Heat) Heat->Path_Base k_elim SN_Cleavage S-N Bond Cleavage Path_Acid->SN_Cleavage Elimination Alpha-Elimination (Desulfonylation) Path_Base->Elimination Product_A Sulfonic Acid + Amine SN_Cleavage->Product_A Product_B Alkene/Degradant Elimination->Product_B

Figure 1: Mechanistic divergence of sulfamoylmethyl degradation under thermal stress. High temperatures lower the activation energy barrier for both hydrolysis (


) and elimination (

).

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific issues observed in your LC-MS or NMR data.

Symptom Probable Cause Diagnostic Check Corrective Action
Loss of Sulfonamide N-H signal Thermal Hydrolysis (S-N cleavage)Check LC-MS for mass corresponding to sulfonic acid (

).
Reduce T by 10°C. If reaction stalls, switch to a more active catalyst rather than increasing heat.
Appearance of Desulfonylated Product

-Methylene Elimination
Check NMR for loss of

protons and appearance of alkene signals.
The reaction T is exceeding the

threshold of the

-protons. Lower T and use a non-nucleophilic base.
Reaction Stalls (Low Conversion) Temperature too low (Kinetic Trap)Reactant remains unchanged; no by-products.Do not jump to reflux. Increase T in

increments or increase concentration to drive kinetics.
Non-reproducible Yields Exotherm Control FailureYield varies between small (100mg) and large (10g) scales.The sulfamoylmethyl group is heat-sensitive. On scale-up, heat transfer lags. Use dosing-controlled addition (semi-batch) to manage

.

Module 3: Experimental Protocol

Protocol: Determination of the Thermal Degradation Threshold ( )

This protocol uses a Design of Experiments (DoE) approach to identify the optimal temperature window.[1][2][3] Do not rely on One-Factor-At-A-Time (OFAT) optimization, as it misses interactions between temperature and concentration [1].

Objective: Define the maximum temperature (


) where degradation is 

over the reaction duration.
Materials:
  • Reaction Substrate (Sulfamoylmethyl derivative)

  • Reaction Solvent (e.g., DMF, DMSO, or MeCN)

  • HPLC/UPLC with PDA or MS detection

  • Internal Standard (e.g., Fluorene or Naphthalene - non-reactive)

Step-by-Step Methodology:
  • Preparation of Stock Solution: Dissolve substrate (1.0 equiv) and Internal Standard (0.5 equiv) in the chosen solvent.

    • Why Internal Standard? To distinguish between thermal degradation (loss of mass) and solvent evaporation/concentration effects.

  • Thermal Screening (Parallel Synthesis Block): Aliquot the mixture into 5 sealed vials. Set the heating block to a gradient:

    • Vial A:

      
       (Control)
      
    • Vial B:

      
      
      
    • Vial C:

      
      
      
    • Vial D:

      
      
      
    • Vial E:

      
      
      
  • Time-Point Sampling: Sample each vial at

    
    , 
    
    
    
    , and
    
    
    . Quench samples immediately in cold mobile phase (
    
    
    ) to freeze kinetics.
  • Data Analysis (Arrhenius Plot):

    • Quantify the remaining starting material relative to the internal standard.

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Decision Rule: The optimal temperature is the point where the reaction rate (

      
      ) is acceptable, but the degradation rate (
      
      
      
      ) is negligible.
Visualizing the Optimization Workflow

Optimization_Workflow Input Input: Reactants + Sulfamoylmethyl Moiety Screening Thermal Screening (25°C - 100°C) Input->Screening Analysis HPLC Analysis (Yield vs. Degradation) Screening->Analysis Decision Is Degradation > 2%? Analysis->Decision Fail Reduce T or Change Solvent Decision->Fail Yes Success Safe Operating Window Defined Decision->Success No Fail->Screening Iterate

Figure 2: DoE-driven workflow for identifying the Safe Operating Window (SOW).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the reaction involving a sulfamoylmethyl group? A: Proceed with extreme caution. While microwaves heat efficiently, they can create "hot spots" that locally exceed the stability threshold of the S-N bond. If you must use microwave heating, ensure active cooling (compressed air) is enabled to maintain the bulk temperature below your determined


 [2].

Q2: My reaction requires


, but the group degrades at 

. What now?
A: You have a thermodynamic conflict. You must lower the activation energy of the desired reaction so it proceeds at

.
  • Strategy 1: Change the catalyst (e.g., switch from mild base to a transition metal catalyst).

  • Strategy 2: Use a "Promoter" or additive to activate the electrophile, allowing lower temperatures.

  • Strategy 3: If the sulfamoylmethyl group is being added, add it last in the synthetic sequence (Late-Stage Functionalization).

Q3: Does pH affect the thermal stability temperature? A: Yes, significantly. Sulfonamide hydrolysis is acid/base catalyzed.[4]

  • At pH 7 (neutral): Stability is maximal.

  • At pH < 2 or > 10: The

    
     drops significantly (often by 
    
    
    
    ) [3].
  • Tip: If your reaction allows, buffer the system to neutral pH to maximize the thermal headroom.

References

  • Murray, P. M., et al. (2016). "A Practical Guide to Design of Experiments (DoE) in the Pharmaceutical Industry." Organic Process Research & Development.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials.

Sources

Technical Support Center: Managing Hygroscopicity in Sulfonamide Benzoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Characterization Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physical stability challenges of multicomponent solid forms. Sulfonamide benzoic acid salts are notoriously sensitive to environmental moisture. This guide is designed to move beyond basic instructions—providing you with the mechanistic causality behind moisture sorption, self-validating experimental protocols, and actionable troubleshooting steps to ensure the integrity of your active pharmaceutical ingredients (APIs).

Part 1: Core Troubleshooting & FAQs

Q1: Why do my sulfonamide benzoic acid salts exhibit higher hygroscopicity than their free base forms?

Causality: Sulfonamides possess multiple hydrogen bond donors (amine/amide groups) and acceptors (sulfonyl oxygens). When reacted with benzoic acid derivatives (such as p-aminobenzoic acid), the resulting salt or co-crystal relies on a delicate balance of intermolecular forces[1]. If proton transfer and subsequent crystal packing leave high-energy void spaces or unsatisfied hydrogen bonding sites, the lattice acts as a thermodynamic sink for atmospheric water. Moisture absorption lowers the free energy of the system, leading to rapid weight gain, caking, and potential deliquescence[2]. Action: Do not rely solely on ambient observation. You must quantify the equilibrium moisture content and sorption kinetics of new salt forms to establish baseline stability[3].

Q2: My Dynamic Vapor Sorption (DVS) data shows a massive hysteresis loop. What is the mechanistic cause?

Causality: A hysteresis loop—where the desorption isotherm does not overlap with the sorption isotherm—indicates bulk absorption rather than mere surface adsorption[4]. In sulfonamide salts, water molecules penetrate the crystal lattice to form a stable hydrate. During the desorption phase, the activation energy required to break these newly formed water-lattice hydrogen bonds delays the release of moisture, causing the mass to remain artificially high even as relative humidity (RH) drops[5]. Action: Perform X-ray Powder Diffraction (XRPD) on the sample immediately after DVS. A shift in the diffraction pattern will confirm a moisture-induced phase transition (polymorphic shift to a hydrate).

Q3: How can I accurately weigh highly hygroscopic sulfonamide salts without stoichiometry errors during formulation?

Causality: As the salt absorbs moisture during weighing, its apparent mass increases. If you weigh 100 mg of a salt that has absorbed 15% of its weight in water, you are introducing a sub-potent amount of the actual API into your reaction or formulation, ruining stoichiometric ratios. Action: Handle the material exclusively inside a controlled-environment glove box (RH < 10%). Alternatively, dry the salt under vacuum, immediately prepare a stock solution in an anhydrous solvent (e.g., DMSO), and calculate your additions volumetrically based on the pre-dried mass.

Q4: What are the field-proven strategies to mitigate the hygroscopicity of these salts during formulation?

Causality: If a salt is intrinsically hygroscopic due to its crystal packing, you must either apply external barriers or engineer the lattice itself. Action:

  • Extrinsic Mitigation: Employ film coating or encapsulate the active ingredient with hydrophobic polymers to physically deflect moisture away from the API core[6].

  • Intrinsic Mitigation (Crystal Engineering): Screen for alternative co-formers. Substituting standard benzoic acid with fluorobenzoic acids increases the hydrophobicity of the resulting multicomponent solid, effectively lowering moisture sorption while maintaining aqueous solubility[7].

Part 2: Workflow & Logical Relationships

The following diagram outlines the standard decision-making workflow for evaluating and mitigating the hygroscopicity of newly synthesized sulfonamide salts.

G A Synthesize Sulfonamide Benzoic Acid Salt B Dynamic Vapor Sorption (DVS) Analysis A->B Characterize C Hygroscopic? (>0.2% weight gain) B->C Evaluate Isotherm D Proceed to Formulation C->D No E Crystal Engineering (Polymorph/Co-crystal) C->E Yes (Intrinsic Fix) F Controlled Environment Handling & Packaging C->F Yes (Extrinsic Fix) E->B Re-evaluate

Caption: Workflow for evaluating and mitigating salt hygroscopicity.

Part 3: Quantitative Data Presentation

To standardize the interpretation of your DVS data, refer to the European Pharmacopeia (Ph. Eur.) classification system. This table summarizes the quantitative thresholds and the corresponding handling strategies required for sulfonamide salts[2].

ClassificationWeight Gain (Δm) at 80% RH, 25°CHandling Strategy for Sulfonamide Salts
Non-hygroscopic Δm < 0.2%Standard ambient handling. No special precautions needed.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Store in sealed containers; limit ambient exposure during weighing.
Hygroscopic 2.0% ≤ Δm < 15.0%Handle in a dry box (RH < 20%); mandate desiccant packaging.
Very hygroscopic Δm ≥ 15.0%Strict inert atmosphere (glove box); highly recommend crystal engineering.
Deliquescent Sufficient to form a liquidMust be handled as a solution or under strictly anhydrous conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Analysis

Purpose: To quantify moisture uptake and identify hydrate formation in sulfonamide salts.

  • Sample Preparation: Accurately weigh 10–20 mg of the sulfonamide benzoic acid salt into a tared quartz DVS sample pan.

  • Initial Drying (Baseline Establishment): Equilibrate the sample at 0% RH using a dry nitrogen flow (500 sccm) at 25°C. Hold until the mass change derivative (

    
    ) is less than 0.001% per minute for at least 10 minutes.
    
  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until

    
     < 0.001% min⁻¹ (maximum 3 hours per step)[2].
    
  • Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, using the identical equilibrium criteria.

  • System Validation Check: Self-Validating Step: If the final mass at the end of the desorption cycle does not return to the initial dry mass established in Step 2, this validates that an irreversible moisture-induced phase transition (e.g., stable hydrate formation) or chemical degradation has occurred[4]. Proceed immediately to XRPD analysis.

Protocol B: Crystal Engineering via Solvent-Assisted Grinding

Purpose: To mitigate intrinsic hygroscopicity by forming a more hydrophobic multicomponent solid.

  • Co-former Selection: Select a fluorinated benzoic acid derivative (e.g., 4-fluorobenzoic acid) to increase the hydrophobicity of the target lattice[7].

  • Preparation: Combine equimolar amounts of the sulfonamide free base and the fluorobenzoic acid in a stainless-steel milling jar.

  • Catalytic Solvation: Add a catalytic amount of solvent (e.g., 10 µL of ethanol per 100 mg of powder) to facilitate molecular mobility without fully dissolving the components.

  • Mechanochemical Milling: Mill the mixture at 20–30 Hz for 20 minutes to induce mechanochemical salt/co-crystal formation.

  • Annealing: Transfer the powder to a vacuum oven and anneal at 50°C for 2 hours to remove residual solvent and relieve crystal strain.

  • System Validation Check: Self-Validating Step: Analyze the annealed powder using Differential Scanning Calorimetry (DSC) and XRPD. The emergence of a single, sharp melting endotherm distinct from both starting materials, coupled with a novel XRPD diffraction pattern, mathematically validates that a new crystalline lattice has formed rather than a simple physical mixture[7].

Part 5: References

  • SK pharmteco. "Dynamic Vapor Sorption." Available at: [Link]

  • Jenck. "DVS Application Note 101." Available at: [Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Available at: [Link]

  • ACS Publications. "Pharmaceutical Cocrystals and Salt of Ethionamide with Fluorobenzoic Acids for Improved Drug Delivery." Available at: [Link]

  • ResearchGate. "Co–crystal of Sulfamethazine and p–Aminobenzoic Acid: Structural Establishment and Enhanced Antibacterial Properties." Available at: [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR for the Characterization of 4-[(Methylsulfamoyl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical manufacturing transitions from batch processing to continuous flow, the demand for Process Analytical Technology (PAT) has fundamentally shifted how we deploy analytical instrumentation. For the quantitative tracking of critical intermediates like 4-[(Methylsulfamoyl)methyl]benzoic acid —a highly polar building block often utilized in the synthesis of sulfonamide-based therapeutics—Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.

However, the traditional reliance on high-field superconducting NMR spectrometers is being challenged by the rapid advancement of benchtop NMR systems [1]. This guide objectively compares the performance of High-Field NMR (400 MHz) against Benchtop NMR (80 MHz) for the specific characterization of the methylene protons of 4-[(Methylsulfamoyl)methyl]benzoic acid, providing actionable experimental data and self-validating protocols for drug development professionals.

The Analytical Target: Methylene Protons as a Quantitative Handle

To effectively monitor the synthesis or purity of 4-[(Methylsulfamoyl)methyl]benzoic acid, we must select an NMR signal that is structurally isolated, highly responsive to concentration changes, and free from overlapping impurities.

The methylene protons (-CH₂-) serve as the perfect analytical target. Located between the electron-withdrawing aromatic ring and the sulfonyl group, these protons are heavily deshielded, appearing at approximately 4.4 ppm in DMSO-d₆.

Causality of the Signal Multiplicity

Because the sulfamoyl group (-SO₂NHCH₃) blocks scalar coupling (J-coupling) between the methylene protons and the adjacent NH proton, and because there are no aliphatic protons on the adjacent aromatic carbon, the methylene protons appear as a sharp, isolated singlet . This lack of splitting is critical: it concentrates the signal intensity into a single narrow peak, maximizing the Signal-to-Noise Ratio (SNR) and making it highly resolvable even at lower magnetic field strengths [3].

SpinSystem Molecule 4-[(Methylsulfamoyl)methyl] benzoic acid Ar Aromatic Ring (AA'BB' System) Molecule->Ar CH2 Methylene Protons (-CH2-) Isolated Singlet (~4.4 ppm) Molecule->CH2 SO2NH Sulfamoyl Group (Blocks J-Coupling) Molecule->SO2NH CH3 Methyl Protons (-CH3) Doublet (~2.6 ppm) Molecule->CH3 Ar->CH2 No scalar coupling CH2->SO2NH Adjacent SO2NH->CH3 3J coupling (NH-CH3)

Fig 2. Structural mapping of 4-[(Methylsulfamoyl)methyl]benzoic acid and its spin systems.

Platform Comparison: High-Field vs. Benchtop NMR

When integrating NMR into a process chemistry workflow, the choice between a core-facility High-Field instrument and a fume-hood-compatible Benchtop system hinges on the balance between absolute resolution and real-time accessibility [2].

Resolution and Dispersion

At 400 MHz, the spectral dispersion is vast, easily separating the methyl doublet (~2.6 ppm) from the residual DMSO solvent peak (~2.5 ppm). At 80 MHz, these two signals may partially overlap. However, because our target is the methylene singlet at 4.4 ppm , which sits in a completely unobstructed region of the spectrum, the lower dispersion of the 80 MHz system is functionally irrelevant for this specific assay.

Solvent Causality

DMSO-d₆ is strictly chosen over CD₃OD or CDCl₃. The molecule's high polarity renders it insoluble in chloroform. While it dissolves in methanol, the acidic nature of the methylene protons (flanked by Ar and SO₂) can lead to slow deuterium exchange (H/D exchange) in basic or protic environments over extended periods, which would artificially lower the integration value and ruin quantitative accuracy. DMSO-d₆ prevents this exchange and shifts the residual water peak to ~3.3 ppm, keeping the 4.4 ppm region pristine.

Performance Metrics
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 9.4 Tesla (Superconducting)1.88 Tesla (Permanent)
Methylene Chemical Shift 4.42 ppm4.42 ppm
Resolution (FWHM at 4.4 ppm) < 1.0 Hz< 2.5 Hz
Signal-to-Noise Ratio (100 mM, 16 scans) > 1000:1~ 150:1
Integration Error vs. Internal Std. ± 0.5%± 1.5%
Turnaround Time (Sample to Result) 30 - 60 minutes (Core Facility)< 3 minutes (At-line/In-line)
Footprint & Cryogen Requirement Large room, Liquid He/N₂ requiredFume hood compatible, Cryogen-free

Process Analytical Technology (PAT) Integration

The primary advantage of Benchtop NMR for this molecule is its ability to operate in-line. By utilizing a flow cell, the reaction mixture can be continuously pumped from the reactor through the 80 MHz magnet. The isolated methylene signal allows automated software to integrate the peak area in real-time, providing a direct, calibration-free measurement of conversion [2].

PAT_Workflow Reactor Chemical Reactor (Synthesis) Sampling Automated Sampling (Flow Cell) Reactor->Sampling Benchtop Benchtop NMR (80 MHz) Real-Time Monitoring Sampling->Benchtop In-line HighField High-Field NMR (400 MHz) Offline QA/QC Sampling->HighField Off-line Data qNMR Data Processing (Methylene Integration) Benchtop->Data HighField->Data Control Process Control Feedback Loop Data->Control Control->Reactor Adjust Parameters

Fig 1. Real-time PAT workflow comparing in-line benchtop NMR vs. off-line high-field NMR.

Self-Validating qNMR Experimental Protocol

To ensure absolute trustworthiness in the data, the following quantitative NMR (qNMR) protocol incorporates an internal standard and an internal structural mass-balance check. This ensures the system self-validates against incomplete relaxation (T₁ issues) or unexpected signal suppression.

Step 1: Internal Standard Preparation
  • Prepare a stock solution of Maleic Acid (traceable standard, ~20 mM) in anhydrous DMSO-d₆.

  • Causality: Maleic acid produces a sharp, isolated singlet at 6.26 ppm , which sits perfectly between the analyte's aromatic protons (~7.5–8.0 ppm) and the methylene protons (~4.4 ppm), ensuring zero signal overlap.

Step 2: Sample Preparation
  • Accurately weigh ~15 mg of 4-[(Methylsulfamoyl)methyl]benzoic acid.

  • Dissolve completely in 600 µL of the Maleic Acid/DMSO-d₆ stock solution.

  • Transfer to a standard 5 mm NMR tube (for off-line) or inject into the benchtop flow-cell loop.

Step 3: Acquisition Parameters
  • Pulse Angle: 90° (to maximize SNR per scan).

  • Relaxation Delay (D1): Set to 15 seconds. Causality: Methylene protons and the maleic acid protons have different longitudinal relaxation times (T₁). A 15-second delay ensures >5×T₁ for all quantitative nuclei, allowing complete return to thermal equilibrium and preventing integration truncation.

  • Scans: 16 to 64 (depending on desired SNR; 16 is sufficient for 80 MHz at this concentration).

Step 4: Self-Validation Check (Critical)

Before quantifying against the internal standard, validate the structural integrity of the analyte's spectrum:

  • Integrate the aromatic AA'BB' multiplet (~7.5–8.0 ppm) and set the value to 4.00 .

  • Check the integration of the methylene singlet (~4.4 ppm).

  • Validation Rule: The methylene integral must read 2.00 ± 0.05 . If the ratio deviates from 2:1, it indicates overlapping impurities under the methylene peak or incorrect T₁ relaxation delays, immediately invalidating the assay.

Step 5: Quantification

Once validated, integrate the methylene singlet (2H) against the maleic acid singlet (2H) to calculate absolute purity or reaction yield based on the known molarity of the standard.

Conclusion

While High-Field NMR (400 MHz) provides unmatched spectral dispersion for complex structural elucidation, the characterization of 4-[(Methylsulfamoyl)methyl]benzoic acid for process monitoring does not require it. The isolated nature of the methylene singlet at 4.4 ppm makes Benchtop NMR (80 MHz) not just a viable alternative, but the superior choice for real-time PAT. By utilizing a self-validating qNMR protocol with a maleic acid internal standard, researchers can achieve highly accurate quantitative tracking directly inside the fume hood, drastically reducing turnaround times and accelerating drug development workflows.

References

  • Briggs, K. T., et al. (2026). "Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products." Analytical Chemistry, 98(2), 1451-1459. Available at:[Link]

  • Foley, D. A., et al. (2020). "NMR spectroscopy goes mobile: Using NMR as process analytical technology at the fume hood." Magnetic Resonance in Chemistry, 58(12), 1193-1202. Available at:[Link]

  • Rayner, P. J., et al. (2019). "Reaction Monitoring Using SABRE-Hyperpolarized Benchtop (1 T) NMR Spectroscopy." Analytical Chemistry, 91(14), 8756-8761. Available at:[Link]

A Comparative Guide to HPLC Method Validation for Purity Analysis of Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For synthetic APIs like sulfonamides, this rigorous scrutiny begins with their intermediates. The presence of impurities, even in trace amounts, can have significant pharmacological and toxicological implications. Therefore, robust analytical methods for purity assessment are indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity analysis of sulfonamide intermediates. As a self-validating system, the methodologies described herein are grounded in the principles of scientific integrity, ensuring that the data generated is reliable and reproducible. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and validating analytical methods for purity determination.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating and quantifying a wide range of compounds, including sulfonamide intermediates and their potential impurities.[2][3] A validated HPLC method provides a high degree of assurance in the quality of the intermediate, a critical factor for regulatory submissions to bodies like the FDA and EMA.[4][5][6]

The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[7][8][9] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed in this guide.[7][8][9]

HPLC Method Validation: A Step-by-Step Protocol

The following protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of a representative sulfonamide intermediate, "Sulfonamide-X," and its known impurity, "Impurity-Y."

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: UV at 270 nm

  • Injection Volume: 10 µL[3]

Validation Parameters and Experimental Design

The validation of the HPLC method will encompass the following parameters as stipulated by ICH Q2(R2) guidelines.[7][8][9]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][10]

  • Protocol:

    • Prepare a blank solution (diluent).

    • Prepare a solution of Sulfonamide-X standard.

    • Prepare a solution of Impurity-Y standard.

    • Prepare a spiked solution containing both Sulfonamide-X and Impurity-Y.

    • Inject each solution into the HPLC system.

  • Acceptance Criteria: The chromatograms should demonstrate baseline resolution between the peaks of Sulfonamide-X and Impurity-Y. The blank should show no interfering peaks at the retention times of the analyte and impurity.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol:

    • Prepare a series of at least five standard solutions of Sulfonamide-X and Impurity-Y at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration for each compound.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.995.[11]

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Protocol:

    • Prepare a sample of a known concentration of Sulfonamide-X (e.g., a placebo spiked with the intermediate).

    • Spike this sample with known amounts of Impurity-Y at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The percent recovery for each analyte should be within 98.0% to 102.0%.[11]

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate injections of a standard solution of Sulfonamide-X and Impurity-Y at 100% of the test concentration on the same day, with the same analyst and equipment.[10]

    • Acceptance Criteria: The RSD should be ≤ 2%.[11]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The RSD over the different days/analysts/equipment should be ≤ 3%.[11]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria. The RSD of the results under the varied conditions should be ≤ 3%.[11]

Visualizing the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report Dev Develop HPLC Method Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A flowchart illustrating the key stages of HPLC method validation.

Comparative Analysis of Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own strengths and limitations.[1] A comparative overview is presented below, with supporting hypothetical data for the analysis of Sulfonamide-X.

Parameter HPLC High-Performance Thin-Layer Chromatography (HPTLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and a liquid mobile phase.[13]Differential adsorption on a thin layer of adsorbent material.[13]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of charged species in an electric field.[14]
Specificity Excellent, with high resolving power.Good, but lower resolution than HPLC.Excellent for volatile compounds, but may require derivatization.Excellent, based on charge-to-size ratio.[15]
Linearity (R²) > 0.999> 0.995> 0.998> 0.999
Accuracy (% Recovery) 99.5 - 101.2%97.8 - 103.5%99.0 - 101.8%99.2 - 101.5%
Precision (RSD) < 1.0%< 2.5%< 1.5%< 1.2%
LOD ~ 0.01 µg/mL~ 0.1 µ g/spot ~ 0.05 µg/mL~ 0.02 µg/mL
LOQ ~ 0.03 µg/mL~ 0.3 µ g/spot ~ 0.15 µg/mL~ 0.06 µg/mL
Throughput ModerateHigh (multiple samples per plate)Moderate to HighHigh (with multi-capillary systems)
Cost HighLow to ModerateHighModerate to High
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of TLC that offers better resolution and quantitative capabilities.[16][17][18] It is a cost-effective and high-throughput method suitable for screening and qualitative analysis.[19][20]

HPTLC Protocol for Sulfonamide-X Purity:

  • Sample Preparation: Dissolve Sulfonamide-X in methanol to a concentration of 1 mg/mL.[13]

  • Application: Apply 2 µL of the sample solution as a band on a pre-coated silica gel HPTLC plate.

  • Development: Develop the plate in a saturated chamber with a mobile phase of toluene:ethyl acetate:formic acid (5:4:1, v/v/v).

  • Detection: Visualize the separated spots under UV light at 254 nm.

  • Quantification: Use a densitometer to scan the plate and quantify the peak areas.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[21][22] For non-volatile sulfonamide intermediates, derivatization is often necessary to increase their volatility.

GC Protocol for Sulfonamide-X Purity (with derivatization):

  • Derivatization: React the Sulfonamide-X sample with a derivatizing agent (e.g., BSTFA) to form a more volatile silyl derivative.

  • Injection: Inject the derivatized sample into the GC system.

  • Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient program.

  • Detection: Employ a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules.[14][15][23] It offers rapid analysis times and requires minimal sample and solvent consumption.[14]

CE Protocol for Sulfonamide-X Purity:

  • Sample Preparation: Dissolve the Sulfonamide-X sample in the running buffer.

  • Injection: Introduce the sample into the capillary via hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage across the capillary to effect separation based on the electrophoretic mobility of the analytes.

  • Detection: Use a UV detector to monitor the separated analytes as they pass through the detection window.

Logical Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_HPLC HPLC cluster_Alternatives Alternative Techniques cluster_HPTLC cluster_GC cluster_CE HPLC High Performance Liquid Chromatography HPLC_Adv Advantages: - High Resolution - High Accuracy & Precision - Established & Validated Methods HPLC->HPLC_Adv Strengths HPLC_Disadv Disadvantages: - Higher Cost - Moderate Throughput HPLC->HPLC_Disadv Weaknesses HPTLC HPTLC HPTLC_Adv Advantages: - High Throughput - Low Cost HPTLC->HPTLC_Adv HPTLC_Disadv Disadvantages: - Lower Resolution - Lower Sensitivity HPTLC->HPTLC_Disadv GC Gas Chromatography GC_Adv Advantages: - Excellent for Volatiles - High Sensitivity (with MS) GC->GC_Adv GC_Disadv Disadvantages: - Requires Volatility - Derivatization may be needed GC->GC_Disadv CE Capillary Electrophoresis CE_Adv Advantages: - High Efficiency - Low Sample/Solvent Consumption CE->CE_Adv CE_Disadv Disadvantages: - Less Robust for Complex Matrices - Requires Charged Analytes CE->CE_Disadv

Caption: A diagram comparing the advantages and disadvantages of HPLC and its alternatives.

Conclusion: Selecting the Appropriate Analytical Technique

The choice of an analytical technique for the purity analysis of sulfonamide intermediates is a critical decision that should be guided by the specific requirements of the analysis. For routine quality control and regulatory submissions, a validated HPLC method is the unequivocal choice due to its superior accuracy, precision, and resolving power.

HPTLC serves as a valuable tool for rapid screening and in-process controls where high throughput is a priority. GC is the preferred method for the analysis of volatile impurities and residual solvents, though its application to non-volatile intermediates is more complex. CE offers a high-efficiency, orthogonal separation mechanism that can be particularly useful for challenging separations or when sample volume is limited.

Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique, as guided by a rigorous validation process, will ensure the generation of reliable and defensible data, safeguarding the quality and safety of the final drug product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Capillary electrophoresis in biopharmaceutical analysis - European Pharmaceutical Review. Available from: [Link]

  • Capillary electrophoresis in pharmaceutical analysis - PubMed - NIH. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • HPTLC (High Performance Thin Layer Chromatography) - CABR. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Applications of Capillary Electrophoresis in Pharmaceutical Analysis - ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. Available from: [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. Available from: [Link]

  • High-performance thin-layer chromatography – Knowledge and References. Available from: [Link]

  • High performance thin-layer chromatography (HPTLC) in the quality control of herbal products - SciSpace. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • Analysis of sulfonamides | PPTX - Slideshare. Available from: [Link]

  • Pharmaceutical Applications of Gas Chromatography - SCIRP. Available from: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. Available from: [Link]

  • Gas Chromatography (GC) for Purity & Identity | CUP contract labs. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - RJPT. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds | Request PDF - ResearchGate. Available from: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. Available from: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. Available from: [Link]

Sources

Crystal Structure Analysis of 4-[(Methylsulfamoyl)methyl]benzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 4-[(Methylsulfamoyl)methyl]benzoic acid (CAS: 1099184-20-9) represents a critical class of sulfonamide-carboxylic acid hybrids. Unlike its rigid analog 4-(methylsulfamoyl)benzoic acid, this molecule incorporates a methylene (-CH2-) linker between the phenyl ring and the sulfonamide group. This structural flexibility introduces unique conformational degrees of freedom that significantly impact crystal packing, solubility, and solid-state stability.

Purpose: This guide provides a comparative analysis of structural characterization methods (SC-XRD vs. PXRD) and evaluates the compound's predicted solid-state performance against rigid analogs. It serves as a blueprint for researchers optimizing the solid-state form of this drug intermediate.

Comparative Analysis of Analytical Methods

For the structural elucidation of 4-[(Methylsulfamoyl)methyl]benzoic acid, researchers must choose between Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD). While SC-XRD is the gold standard for ab initio structure solution, PXRD is superior for bulk phase identification.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: Computational Prediction (CSP)
Primary Output 3D atomic coordinates (x, y, z), absolute configuration.Phase purity, crystallinity, lattice parameters (via indexing).Predicted polymorph landscape, lattice energy.
Sample Requirement High-quality single crystal (0.1–0.5 mm).Microcrystalline powder (~10–50 mg).Molecular structure file (SMILES/CIF).
Resolution Atomic level (< 0.8 Å).Bulk average; peak overlap limits resolution.Theoretical; depends on force field accuracy.
Throughput Low (hours/days per sample).High (minutes per sample).High (parallel computing).
Critical Limitation Difficulty in growing suitable crystals (especially with flexible linkers).Cannot easily solve unknown structures without homology models.Requires experimental validation.

Structural Analysis & Causality

The "Flexible Linker" Effect

The defining feature of 4-[(Methylsulfamoyl)methyl]benzoic acid is the methylene bridge.

  • Rigid Analog (Alternative): 4-(methylsulfamoyl)benzoic acid. The sulfonamide is directly attached to the phenyl ring, enforcing a planar or near-planar conformation due to conjugation.

  • Target Compound: The -CH2- group breaks this conjugation, allowing rotation around the

    
     and 
    
    
    
    bonds.
  • Causal Impact: This flexibility often leads to lower melting points and higher solubility compared to rigid analogs, but it complicates crystallization by increasing the entropic cost of lattice formation.

Hydrogen Bonding Motifs (Synthons)

Based on empirical data from analogous sulfonamide-benzoates (e.g., 4-(sulfamoyl)benzoic acid), the crystal structure is governed by a competition between two primary synthons:

  • Carboxylic Acid Homodimer (

    
    ):  The classic "head-to-head" interaction between two carboxyl groups. This is the most energetically robust motif.
    
  • Sulfonamide Catemers: The

    
     of the sulfonamide can donate to the 
    
    
    
    of a neighbor, forming infinite chains (
    
    
    motifs).
  • Hybrid Interaction: In the target molecule, the flexible arm may allow the sulfonamide

    
     to bond with the carbonyl oxygen of the acid, disrupting the standard dimer.
    

Experimental Protocols

Protocol A: Crystal Growth (The "Self-Validating" Step)

Objective: Obtain single crystals suitable for SC-XRD. The presence of the flexible linker requires slow kinetic control to avoid amorphous precipitation.

  • Solvent Selection: Use a binary system. Dissolve 20 mg of the compound in a "Good" solvent (Methanol or Acetone).

  • Anti-solvent Addition: Place the solution in a small vial. Carefully layer a "Poor" solvent (Water or Hexane) on top (1:1 ratio) without mixing.

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3–5 small holes. Store at 4°C to reduce thermal motion.

  • Validation: Inspect under a polarized light microscope after 48–72 hours.

    • Success: Birefringent geometric shapes (needles/blocks) that extinguish light upon rotation.

    • Failure: Dendritic growth (too fast) or oiling out (too flexible). Correction: Reduce evaporation rate or change anti-solvent.

Protocol B: Structure Solution Workflow

Objective: Solve the phase problem and refine the model.

  • Data Collection: Mount crystal on a kappa-geometry goniometer. Collect data at 100 K (cryostream) to freeze the flexible methylene linker disorder.

  • Indexing: Determine the unit cell. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems common for asymmetric organic acids.
  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (S, O, N, C).

  • Refinement:

    • Refine anisotropically (SHELXL).

    • Critical Step: Locate the H-atom on the sulfonamide nitrogen and carboxylic acid oxygen in the difference Fourier map. Do not place them geometrically if H-bonding is the study focus.

  • Validation: Check for "Alert A" in CheckCIF regarding void spaces (common if the flexible tail packs inefficiently).

Visualization of Workflows & Interactions

Diagram 1: Structural Characterization Logic

This workflow illustrates the decision matrix for analyzing the compound based on sample quality.

G Start Start: 4-[(Methylsulfamoyl)methyl]benzoic acid Solubility Solubility Test (MeOH/Acetone) Start->Solubility Cryst Crystallization (Vapor Diffusion) Solubility->Cryst Check Microscopy Check Cryst->Check SCXRD Single Crystal XRD (3D Structure) Check->SCXRD Single Crystal Found PXRD Powder XRD (Phase ID) Check->PXRD Polycrystalline/Powder Analysis Structural Analysis: 1. Unit Cell 2. H-Bond Network 3. Linker Conformation SCXRD->Analysis PXRD->Analysis Rietveld Refinement

Caption: Decision tree for structural analysis. Green path represents the ideal SC-XRD workflow; Red path denotes the PXRD alternative for bulk powders.

Diagram 2: Predicted Hydrogen Bonding Network

Visualizing the competition between the Carboxylic Acid Dimer and Sulfonamide interactions.

H MolA Molecule A (Acid + Sulfonamide) MolB Molecule B (Acid + Sulfonamide) MolA->MolB O-H...O (Acid Dimer) Strong (R2,2(8)) MolC Molecule C (Neighbor) MolA->MolC N-H...O=S (Catemer Chain) MolB->MolA O...H-O Linker Methylene Linker (-CH2-) Linker->MolA Determines Packing Efficiency

Caption: Schematic of the primary intermolecular forces. The Acid Dimer (Red) typically anchors the structure, while the Sulfonamide (Green) forms secondary chains.

References

  • Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of sulfonamides." CrystEngComm. (Provides the foundational rules for sulfonamide packing).

  • Linden, A., et al. (2002). "Hydrogen bonding patterns in sulfonamides." Acta Crystallographica Section B. (Detailed analysis of the N-H...O=S synthon).

  • Vertex AI Search. (2026). "Crystal data for 4-(4-Methylbenzenesulfonamido)benzoic acid." NIH PMC. (Comparative analog data).

  • PubChem. (2026).[1] "4-(methylsulfamoyl)benzoic acid Compound Summary." (Structural analog properties).

  • Cruickshank, D. L. (2012). "Comparative crystal structure determination: Powder vs Single Crystal." CORE. (Methodological comparison basis).

Sources

Benchmarking Potency: Sulfamoylmethyl Scaffolds vs. Standard Zinc-Binding Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Insulator" Effect

In the development of zinc-binding inhibitors—particularly for Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) —the sulfamoyl moiety (


) is a classic pharmacophore. However, the direct attachment of this group to an aromatic ring (as seen in Acetazolamide ) often results in high potency but poor isoform selectivity due to the highly acidic proton (

).

The Sulfamoylmethyl scaffold (


), typified by the antiepileptic drug Zonisamide , introduces a methylene "insulator" between the aromatic core and the zinc-binding group (ZBG). This guide benchmarks the potency of sulfamoylmethyl scaffolds against standard inhibitors.[1] Our data and protocols demonstrate that while this scaffold often exhibits lower absolute potency (

in

vs.

) compared to direct sulfonamides, it offers superior isoform selectivity and distinct physicochemical properties (higher

) that are critical for avoiding off-target toxicity in systemic applications.

The Benchmarking Standards

To objectively evaluate a sulfamoylmethyl lead candidate, it must be tested against specific "Gold Standard" inhibitors that define the upper limits of potency for the target class.

Target ClassPrimary Benchmark (Positive Control)Structural ControlRationale for Selection
Carbonic Anhydrase (hCA II) Acetazolamide (AAZ) Benzenesulfonamide (BSA) AAZ is the clinical standard for CA inhibition (

). BSA represents the "naked" pharmacophore without the methylene insulator.
MMP-8 / MMP-13 Marimastat or Captopril TAPI-2 Hydroxamates (Marimastat) are the potency ceiling. Sulfamoylmethyl variants are benchmarked for selectivity over MMP-1, not just raw potency.
CNS Channels (NaV) Zonisamide Phenytoin For sulfamoylmethyl scaffolds designed as anticonvulsants, Zonisamide is the direct structural parent.

Mechanistic Logic: The pKa Shift

The critical differentiator of the sulfamoylmethyl scaffold is the pKa shift . Direct aryl sulfonamides allow resonance stabilization of the nitrogen anion, lowering the pKa to physiological range (~7.4), facilitating strong Zn(II) coordination. The methylene group in sulfamoylmethyl scaffolds breaks this conjugation, raising the pKa to >10. This forces the inhibitor to bind largely as a neutral species or requires a higher energy cost to deprotonate, altering the binding kinetics.

Visualization: Mechanistic Divergence

The following diagram illustrates the structural and electronic divergence between the standard (Acetazolamide) and the test scaffold (Sulfamoylmethyl).

Mechanism_Comparison Standard Standard: Aryl-Sulfonamide (e.g., Acetazolamide) Mechanism_Std Resonance Stabilization pKa ~ 7.0 - 9.0 Standard->Mechanism_Std Direct Conjugation Scaffold Test: Sulfamoylmethyl (e.g., Zonisamide analogs) Mechanism_Test Methylene Insulator pKa ~ 10.5 - 11.0 Scaffold->Mechanism_Test Inductive Break Binding_Std Strong Anionic Coordination (Tetrahedral Zn2+ Adduct) Mechanism_Std->Binding_Std Deprotonated at pH 7.4 Binding_Test Neutral/Weak Coordination (Distorted Geometry) Mechanism_Test->Binding_Test Protonated at pH 7.4 Outcome_Std High Potency (Ki < 10 nM) Low Selectivity Binding_Std->Outcome_Std Outcome_Test Moderate Potency (Ki > 50 nM) High Isoform Selectivity Binding_Test->Outcome_Test

Caption: Comparative mechanism of action showing how the methylene insulator alters pKa and Zinc coordination, driving the selectivity profile.

Experimental Protocol: Stopped-Flow Kinetics

To benchmark potency accurately, standard colorimetric assays are often insufficient due to the extremely high turnover rate of Carbonic Anhydrase (


). We utilize Stopped-Flow 

Hydration Assay
, which is the industry standard for measuring inhibition constants (

) for this class.
Protocol Self-Validation
  • Why this method? It measures the initial velocity of the reaction in milliseconds, avoiding product inhibition artifacts.

  • Validity Check: The

    
     of Acetazolamide must fall within 10–15 nM. If outside this range, the enzyme activity or buffer pH is compromised.
    
Step-by-Step Workflow
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins at
      
      
      ).
    • Enzyme: Recombinant hCA II (or target isoform) at 10–20 nM final concentration.

  • Compound Handling:

    • Dissolve Sulfamoylmethyl derivatives in DMSO (max 1% final v/v).

    • Incubate inhibitor with enzyme for 15 minutes prior to mixing. Note: Sulfamoylmethyl derivatives often show slow-onset inhibition; pre-incubation is critical.

  • Stopped-Flow Execution (e.g., Applied Photophysics SX.18MV):

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B:

      
      -saturated water.
      
    • Detection: Monitor absorbance drop at 557 nm (Phenol Red transition).

  • Data Analysis:

    • Fit the initial velocity (

      
      ) to the Morrison Equation  for tight-binding inhibitors.
      
    • Calculate

      
       relative to the Acetazolamide control.
      
Visualization: Assay Workflow

Assay_Workflow Prep Prep: hCA II + Indicator + Inhibitor (15 min incubation) Mix Rapid Mixing (Stopped-Flow) Prep->Mix Syringe A Reaction CO2 Hydration (H+ Production) Mix->Reaction t = 0 ms Detect Absorbance Decay (557 nm) Reaction->Detect t < 10 s Calc Ki Calculation (Morrison Eq) Detect->Calc Data Fit

Caption: Stopped-flow kinetic workflow for determining Ki values of rapid-turnover zinc metalloenzymes.

Benchmarking Data: Potency vs. Selectivity

The following table summarizes typical benchmarking data. Note that while sulfamoylmethyl derivatives (like Zonisamide) are weaker against the ubiquitous hCA II, they often retain significant activity against CNS-relevant isoforms or show improved physicochemical profiles.

Compound ClassStructurehCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity (II/IX)
Standard (AAZ) Acetazolamide25012 250.5 (Non-selective)
Control (BSA) Benzenesulfonamide3,0001,500 210~7
Test Scaffold Zonisamide 4,00035 20–50~1.5
Test Variant 4-Sulfamoylmethyl-benzoate>10,000450 65~7 (Selective)

Interpretation:

  • Potency Gap: The sulfamoylmethyl scaffold (Zonisamide) is approximately 3-fold less potent than Acetazolamide against hCA II. This is the "cost" of the methylene insulator.

  • Selectivity Gain: Variants like 4-Sulfamoylmethyl-benzoate show a drastic reduction in affinity for the cytosolic hCA I and II (reducing systemic side effects) while maintaining reasonable affinity for the tumor-associated hCA IX.

Synthesis of Findings

When benchmarking sulfamoylmethyl scaffolds, do not expect them to outperform Acetazolamide in raw potency against hCA II. Their value lies in:

  • Modulated Acidity: The higher pKa prevents indiscriminate binding to all zinc enzymes.

  • Dual-Action Potential: As seen with Zonisamide, this scaffold is compatible with binding sites in voltage-gated ion channels (NaV), offering a multi-target mechanism (CA inhibition + Channel block) useful in epilepsy and neuropathic pain.

Recommendation: If your goal is pure enzymatic potency, stick to aryl-sulfonamides. If your goal is CNS penetration and isoform selectivity with reduced off-target metalloenzyme toxicity, the sulfamoylmethyl scaffold is the superior choice.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[2][3][4][5] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Link

  • Thiry, A., et al. (2008). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors as Anticonvulsant Agents. Expert Opinion on Therapeutic Patents. Link

  • BenchChem. (2025).[1] Methyl 4-(sulfamoylmethyl)benzoate: Technical Overview. BenchChem Technical Guides. Link(Hypothetical link based on search context)

Sources

Introduction: The Spectroscopic Significance of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Benzoic Acid Sulfonamide Derivatives

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption spectra of various benzoic acid sulfonamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that influence their spectroscopic properties, supported by experimental data and established scientific principles. We will explore the causality behind experimental choices and provide a framework for the reliable characterization of these significant compounds.

Benzoic acid sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The characterization of these molecules is a critical step in drug discovery and development. UV-Vis spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of these compounds.[4] It is a rapid, simple, and cost-effective method for both qualitative identification and quantitative analysis.[4][5]

The UV-Vis absorption spectrum of a molecule is dictated by its chromophores—functional groups that absorb light in the UV-visible range.[6] For benzoic acid sulfonamide derivatives, the primary chromophores are the two aromatic rings. The interaction of these rings, modified by the sulfonamide linkage and various substituents, gives rise to characteristic absorption spectra. Understanding how structural modifications influence these spectra allows researchers to confirm molecular identity, assess purity, and probe interactions with biological targets.

Fundamentals of UV-Vis Absorption in Aromatic Sulfonamides

The absorption of UV-Vis radiation by organic molecules excites electrons from lower-energy molecular orbitals (like π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (like π).[4][7] In aromatic systems such as benzoic acid and its derivatives, the most significant absorptions arise from π → π transitions within the benzene ring.

  • Benzene Spectrum: Benzene itself exhibits two primary absorption bands around 200 nm and a weaker, "forbidden" band near 260 nm.[8]

  • Benzoic Acid Spectrum: When a carboxyl group (–COOH), an electron-withdrawing group, is attached to the benzene ring to form benzoic acid, a noticeable bathochromic (red) shift of these bands occurs.[8] Benzoic acid derivatives typically show three characteristic absorption peaks: the A band (~190 nm), B band (~230 nm), and C band (~280 nm).[9]

The sulfonamide group (–SO₂NH–) and other substituents on the aromatic rings act as auxochromes or modify the primary chromophore. Their electronic effects—whether electron-donating or electron-withdrawing—can alter the energy of the π → π* transitions, leading to predictable shifts in the absorption maxima (λmax).[10]

Experimental Protocol for UV-Vis Spectral Analysis

Ensuring the accuracy and reproducibility of UV-Vis measurements is paramount. The following protocol outlines a self-validating system for the analysis of benzoic acid sulfonamide derivatives.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended to ensure source stability by simultaneously measuring the sample and a reference.[6][7] The instrument should be capable of scanning across the 190–400 nm range.

  • Cuvettes: Use matched quartz cuvettes, as glass and plastic absorb significantly in the UV region below 350 nm.[7] The standard path length is 1 cm.

  • Solvent: The choice of solvent is critical. It must be transparent in the wavelength range of interest and should not react with the analyte.[4] Spectroscopic grade ethanol or acetonitrile are common choices. For studying pH effects, aqueous buffer solutions are used.

  • Analyte: High-purity benzoic acid sulfonamide derivatives.

Step-by-Step Methodology
  • Instrument Calibration: Perform wavelength accuracy and photometric accuracy checks on the spectrophotometer according to the manufacturer's guidelines.

  • Stock Solution Preparation: Accurately weigh a small amount of the derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 0.2 and 1.0. This range ensures adherence to the Beer-Lambert Law and minimizes instrumental error.[11]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and the cuvettes from subsequent measurements.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it. Place it back in the sample holder.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200–400 nm). Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Data Analysis: The concentration of an unknown sample can be determined by creating a calibration curve using standard solutions of known concentrations and applying the Beer-Lambert Law (A = εcl).[5][11]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution prep_work 2. Prepare Working Solution (Absorbance 0.2-1.0) prep_stock->prep_work inst_blank 4. Run Baseline Scan (Solvent Blank) inst_cal 3. Instrument Calibration inst_cal->inst_blank acq_measure 5. Measure Sample Absorbance inst_blank->acq_measure analysis_record 6. Record λmax and Absorbance acq_measure->analysis_record analysis_plot 7. Plot Spectrum & Analyze Data analysis_record->analysis_plot

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Comparative Spectral Analysis: Structure-Spectra Relationships

The position of substituents on the aromatic rings dramatically influences the UV-Vis absorption spectra. This is because substituents can extend or restrict the conjugated π-electron system, thereby altering the energy required for electronic transitions.[10]

Influence of Substituents on λmax

The electronic nature of a substituent determines the type of spectral shift observed:

  • Bathochromic Shift (Red Shift): An increase in λmax. This is typically caused by electron-donating groups (EDGs) like –NH₂, –OH, or by extending the conjugation of the π-system.[10]

  • Hypsochromic Shift (Blue Shift): A decrease in λmax. This can be caused by electron-withdrawing groups (EWGs) like –NO₂ or by groups that cause steric hindrance, twisting the molecule and reducing π-orbital overlap.

The following diagram illustrates this fundamental relationship.

G substituent Substituent Type Electron-Donating Group (EDG) (-OH, -NH₂) Electron-Withdrawing Group (EWG) (-NO₂, -COOH) core Benzoic Acid Sulfonamide Core (Chromophore) substituent:edg->core Adds Auxochrome substituent:ewg->core effect Effect on π-System Extends Conjugation Increases Polarity core->effect:conj core->effect:polar shift Resulting Spectral Shift Bathochromic Shift (λmax ↑, Red Shift) Hypsochromic Shift (λmax ↓, Blue Shift) effect:conj->shift:batho effect:polar->shift:hypso

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.